molecular formula C15H11NO6 B1404695 Methyl 2-(2-formylphenoxy)-5-nitrobenzoate CAS No. 1338782-20-9

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Cat. No.: B1404695
CAS No.: 1338782-20-9
M. Wt: 301.25 g/mol
InChI Key: LWGJQPWXRWQCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate ( 1338782-20-9) is a high-quality chemical compound supplied for research and development purposes . This organic building block has a molecular formula of C15H11NO6 and a molecular weight of 301.25 g/mol . The compound is characterized by the presence of both an aldehyde and a nitro functional group on its biphenyl-like backbone, as represented by the SMILES notation O=C(OC)C1=CC( N+ =O)=CC=C1OC2=CC=CC=C2C=O . This specific arrangement of reactive moieties makes it a versatile intermediate for various synthetic chemistry applications, particularly in the construction of more complex organic molecules. It is typically available with a purity of 97% . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(2-formylphenoxy)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGJQPWXRWQCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 2-(2-formylphenoxy)-5-nitrobenzoate" CAS number 1338782-20-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the synthesis, mechanistic underpinnings, and application of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9).[1] This guide is structured to serve drug development professionals utilizing this compound as a "lynchpin intermediate" for constructing dibenzo-fused heterocycles.[1]

The "Nitro-Aldehyde" Lynchpin for Dibenzo[b,f][1,4]oxazepines[1]

Executive Summary & Chemical Identity

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is a bifunctional biaryl ether characterized by the simultaneous presence of an electrophilic aldehyde and a latent nucleophile (the nitro group, upon reduction).[1] It serves as a critical scaffold in the synthesis of dibenzo[b,f][1,4]oxazepines and acridines , structural motifs prevalent in antipsychotics (e.g., Loxapine, Amoxapine) and emerging oncology therapeutics.[1]

Unlike simple biaryl ethers, the ortho-positioning of the formyl group relative to the ether linkage pre-organizes the molecule for intramolecular cyclization, making it a high-value intermediate for diversity-oriented synthesis.[1]

Physicochemical Profile
PropertySpecification
CAS Number 1338782-20-9
IUPAC Name Methyl 2-(2-formylphenoxy)-5-nitrobenzoate
Molecular Formula C₁₅H₁₁NO₆
Molecular Weight 301.25 g/mol
Appearance Pale yellow to off-white solid
Melting Point 117–119 °C [1]
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Key Functional Groups Methyl ester, Nitro (5-position), Aldehyde (2'-position), Ether bridge

Synthesis Protocol: The SNAr Coupling

The most robust route to CAS 1338782-20-9 is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-nitrobenzoate with salicylaldehyde.[1]

Critical Note on Substrate Selection: While the chloro derivative is cheaper, the 2-fluoro-5-nitrobenzoate is recommended for research-scale (<10g) synthesis due to the higher electronegativity of fluorine, which lowers the energy of the transition state in the rate-determining step of the SNAr reaction, allowing for milder conditions and cleaner profiles.

Optimized Experimental Workflow

Reaction Scale: 10.0 mmol basis

  • Reagent Prep:

    • Dissolve Methyl 2-fluoro-5-nitrobenzoate (1.99 g, 10 mmol) and Salicylaldehyde (1.22 g, 10 mmol) in anhydrous DMF (20 mL).

    • Why DMF? A polar aprotic solvent is required to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

  • Base Addition:

    • Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol) in a single portion.

    • Mechanistic Insight: K₂CO₃ acts as a proton scavenger to generate the phenoxide in situ.[1] Using a weaker base avoids the Cannizzaro reaction side-pathway often seen with hydroxides and aldehydes.[1]

  • Reaction:

    • Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Track via TLC (30% EtOAc/Hexanes).[1] The starting fluoride (Rf ~0.[1]6) should disappear, replaced by the product (Rf ~0.4).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the DMF solution slowly into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a solid.[1]

    • Self-Validation: If an oil forms instead of a solid, the DMF content is too high or the water is too warm.[1] Add crushed ice and scratch the flask wall to induce crystallization.[1]

  • Purification:

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.[1]

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (or EtOH/EtOAc mix).[1] Cool slowly to 4 °C.

    • Yield: Expect 85–92% yield of pale yellow needles.[1]

Mechanistic Analysis & Pathway Visualization

The utility of CAS 1338782-20-9 lies in its "Masked Cyclization" potential.[1] The synthesis involves an intermolecular coupling followed by a potential intramolecular closure.[1]

Pathway Logic
  • Activation: The nitro group at the para position to the leaving group (fluorine) withdraws electron density via resonance, making the C-F bond susceptible to nucleophilic attack.

  • Coupling: The phenoxide attacks the ipso-carbon, ejecting fluoride (Meisenheimer complex intermediate).[1]

  • Cyclization (Downstream): Post-synthesis, the nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd).[1] This amine then spontaneously (or with acid catalysis) condenses with the pendant aldehyde to form the 7-membered imine ring (dibenzo[b,f][1,4]oxazepine).[1]

Workflow Diagram (Graphviz)

G Figure 1: Synthesis and Downstream Cyclization Pathway of CAS 1338782-20-9 start1 Methyl 2-fluoro-5-nitrobenzoate (Electrophile) intermediate Meisenheimer Complex start1->intermediate DMF, 80°C start2 Salicylaldehyde (Nucleophile) start2->intermediate K2CO3 product Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9) intermediate->product -KF (SNAr) downstream1 Amine Derivative (Nitro Reduction) product->downstream1 Fe/AcOH or H2/Pd downstream2 Dibenzo[b,f][1,4]oxazepine (Cyclized Core) downstream1->downstream2 Intramolecular Condensation

Figure 1: The SNAr synthesis route and the subsequent "reductive cyclization" cascade used to access pharmaceutical heterocycles.[1][2][3][4]

Applications in Drug Discovery

This molecule is not merely a catalog entry; it is a specific structural probe used in the development of Tricyclic Antidepressants (TCAs) and Antipsychotics .[1]

The "Asenapine" Scaffold Analog

While Asenapine utilizes a chloro-substituent, the nitro-analog (CAS 1338782-20-9) allows researchers to access the 11-amino-dibenzo[b,f]oxepine series.[1]

  • Protocol: Reduction of the nitro group yields the aniline.[1]

  • Cyclization: The aniline attacks the aldehyde to form the imine bond.[1]

  • Result: A 7-membered ring that mimics the receptor binding profile of Clozapine and Loxapine but with an ester handle for further derivatization (e.g., converting the ester to an amide or alcohol).[1]

Diversity-Oriented Synthesis (DOS)

The aldehyde group at the 2'-position is a "soft" electrophile.[1] Before reducing the nitro group, researchers can perform Wittig reactions or Knoevenagel condensations on the aldehyde.[1] This allows the installation of alkyl chains or vinyl groups before closing the ring, creating novel IP space around the tricyclic core [2].

Safety & Handling Protocols

As a nitro-aromatic compound with an aldehyde functionality, standard chemical hygiene is mandatory.[1]

  • Sensitization: Aldehydes are known sensitizers.[1] Use double nitrile gloves.

  • Thermal Stability: Nitro compounds can be energetic.[1] While this benzoate is generally stable, avoid heating crude mixtures above 120 °C without DSC (Differential Scanning Calorimetry) validation.[1]

  • Storage: Store at 2–8 °C under inert gas. The aldehyde is susceptible to oxidation to the carboxylic acid (2-(2-carboxy-4-nitrophenoxy)benzoate) if exposed to air for prolonged periods.[1]

References

  • PubChem Compound Summary. CID 75176103: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate as a Bifunctional Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, experimental robustness, and divergent synthetic utility.

Executive Summary

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS: 1338782-20-9) represents a "privileged scaffold" in medicinal chemistry due to its high degree of orthogonality. It combines an electron-deficient nitro-benzoate ring with a reactive salicylaldehyde moiety, linked via a stable ether bridge.

This molecular architecture allows for divergent synthesis :

  • Seven-Membered Rings: Access to dibenz[b,f][1,4]oxazepines (central nervous system pharmacophores).[1][2]

  • Tricyclic Oxepines: Access to dibenzo[b,e]oxepins via intramolecular McMurry coupling.

  • Late-Stage Functionalization: The C5-nitro group serves as a latent amine handle for library expansion after the heterocyclic core is established.

This guide details the synthesis of the precursor and its transformation into high-value heterocyclic cores, supported by validated protocols and mechanistic logic.

Structural Analysis & Reactivity Profile

The molecule functions as a "push-pull" system during synthesis but acts as a "dual-electrophile" during cyclization.

Functional GroupElectronic CharacterSynthetic Role
Nitro (

)
Strong EWG (Meta to ester)Activation: Increases electrophilicity of the aryl fluoride/chloride precursor, facilitating the initial

ether formation. Diversification: Latent handle for reduction to aniline (

).
Methyl Ester (

)
Electrophile (Acyl)Cyclization Acceptor: Reacts with internal nucleophiles (amines/enolates) to close ring B.
Formyl (

)
Electrophile (Carbonyl)Primary Anchor: Highly reactive toward amines (Schiff base), hydrazines, or carbanions (Knoevenagel).
Ether Linkage (

)
Donor (Lone pairs)Structural Hinge: Provides the necessary flexibility and bond angle (

) to favor 7-membered ring formation.

Synthesis of the Precursor

Objective: Scalable synthesis of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.

This protocol utilizes a nucleophilic aromatic substitution (


) mechanism.[2] The nitro group at the 5-position of the benzoate ring is critical; it stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the displacement of the halogen.
Workflow Diagram (DOT)

Synthesis Start1 Methyl 2-chloro-5-nitrobenzoate Conditions K2CO3, DMF 90°C, 4-6h Start1->Conditions Start2 Salicylaldehyde (2-Hydroxybenzaldehyde) Start2->Conditions Inter Meisenheimer Complex Conditions->Inter S_NAr Attack Product Methyl 2-(2-formylphenoxy)- 5-nitrobenzoate Inter->Product -HCl (Loss of Aromaticity Regained)

Figure 1:


 synthesis pathway showing the convergence of the activated benzoate and the phenol.
Experimental Protocol 1: Precursor Synthesis

Scale: 10 mmol Yield Target: 85-92%

  • Charge: To a dry round-bottom flask, add Salicylaldehyde (1.22 g, 10 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.07 g, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Color change to bright yellow.
    
  • Addition: Add Methyl 2-chloro-5-nitrobenzoate (2.15 g, 10 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The limiting reagent (chloride) should disappear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.

Mechanistic Note: While copper catalysts (Ullmann conditions) are often used for diaryl ethers, the strong electron-withdrawing nitro group makes the catalyst unnecessary here, improving "green" metrics.

Primary Application: Synthesis of Dibenz[b,f][1,4]oxazepines

Target Class: CNS-active tricyclic pharmacophores (Loxapine/Clozapine analogs).

The most valuable transformation of this scaffold is the "Reductive Cyclization" or "Amine Insertion" to form the 7-membered oxazepine ring. The aldehyde and ester are perfectly positioned to trap a primary amine.

Pathway Logic
  • Condensation: The aldehyde reacts with a primary amine (

    
    ) to form an imine (Schiff base).
    
  • Reduction: The imine is reduced to a secondary amine.

  • Cyclization: The newly formed secondary amine attacks the methyl ester intramolecularly to form the lactam (7-membered ring).

Workflow Diagram (DOT)

Oxazepine Precursor Methyl 2-(2-formylphenoxy)-5-nitrobenzoate Imine Intermediate Imine (Schiff Base) Precursor->Imine + Amine - H2O Amine Primary Amine (R-NH2) Amine->Imine SecAmine Secondary Amine Intermediate Imine->SecAmine Reduction RedAgent NaBH4 / MeOH RedAgent->SecAmine Final 11-Substituted- Dibenz[b,f][1,4]oxazepine SecAmine->Final Intramolecular Amidation (- MeOH) Cyclization Thermal Cyclization (Reflux/Base) Cyclization->Final

Figure 2: Stepwise conversion to the Dibenzoxazepine core via reductive amination and lactamization.

Experimental Protocol 2: One-Pot Reductive Cyclization

Reference Grounding: Adapted from protocols for dibenzoxazepine synthesis [1, 2].

  • Imine Formation: Dissolve Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 eq) in Methanol. Add the primary amine (

    
    , 1.1 eq) and catalytic Acetic Acid (1 drop). Stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise. Stir for 1 hour.
    
  • Cyclization: The intermediate secondary amine may cyclize spontaneously. If not, add solid Potassium Carbonate (2.0 eq) and reflux the methanol solution for 6–12 hours.

    • Note: The ester methoxy group is a good leaving group, but steric hindrance may require higher temperatures (switch solvent to Toluene/Reflux if MeOH fails).

  • Isolation: Evaporate solvent. Resuspend in water/DCM. The organic layer contains the tricyclic lactam.

Advanced Application: Intramolecular McMurry Coupling

Target Class: Dibenzo[b,e]oxepins.

For researchers targeting oxygen-only heterocycles (no nitrogen in the central ring), the McMurry coupling offers a direct route to fuse the rings. This is a challenging but high-reward reaction that couples the Aldehyde and the Ester carbonyls.

  • Reagent:

    
     (Low-valent Titanium).
    
  • Mechanism: Radical dimerization of the carbonyls followed by deoxygenation.[3]

  • Outcome: Formation of a double bond between the aldehyde carbon and the ester carbonyl carbon, resulting in a phenanthrene-like enol ether .

Critical Consideration: Esters are difficult to couple via McMurry. However, intramolecular reactions benefit from entropy. The resulting product is a substituted dibenzoxepin.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Precursor Synthesis Hydrolysis of esterEnsure DMF is anhydrous. Avoid hydroxide bases (use Carbonate). Keep temp < 100°C.
Incomplete Cyclization (Protocol 2) Ester is unreactiveSwitch from MeOH to Toluene or Xylene and reflux. Use a stronger base (NaH) if the amine is not nucleophilic enough.
Side Reaction: Aldazine Formation Hydrazine/Amine dimerizationAdd the amine slowly to the aldehyde. Ensure excess amine is not present during the reduction step if using unstable amines.
Nitro Reduction

reduces Nitro?
Usually

is safe for Nitro groups at 0°C. If reduction occurs, use

(STAB) for milder imine reduction.

References

  • Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate.

  • Zaware, N., & Ohlmeyer, M. (2025).[4] Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. ResearchGate.

  • BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity. BenchChem Technical Guides.

  • McMurry, J. E. (1974).[5] McMurry Reaction: Carbonyl-coupling reaction. SynArchive / Wikipedia.

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Sigma-Aldrich.

Sources

Intramolecular Cyclization Reactions of Phenoxy Benzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical nuances of transforming phenoxy benzoates into tricyclic xanthone and chromone scaffolds. It prioritizes mechanistic causality, robust protocols, and validated synthetic pathways.

Executive Summary & Strategic Importance

The intramolecular cyclization of phenoxy benzoates is a pivotal transformation in the synthesis of xanthones (9H-xanthen-9-ones) and chromones (4H-chromen-4-ones). These tricyclic oxygenated heterocycles are "privileged structures" in medicinal chemistry, serving as the core scaffold for anticancer (e.g., DMXAA), anti-inflammatory, and antiviral therapeutics.

For the synthetic chemist, the "phenoxy benzoate" substrate presents a bifurcation in reactivity based on its structural connectivity:

  • Phenyl Benzoates (Ph-O-CO-Ph): Undergo Fries Rearrangement followed by cyclodehydration.

  • 2-Phenoxybenzoates (Ph-O-Ar-COOR): Undergo direct Intramolecular Friedel-Crafts Acylation to close the central ring.

This guide covers the mechanistic underpinnings, optimization strategies, and validated protocols for both pathways.

Mechanistic Pathways & Decision Matrix

The choice of method depends on the substitution pattern of the starting material and the desired regioselectivity.

Pathway A: The Fries Rearrangement / Cyclodehydration Sequence

This is the classical route for converting simple phenyl esters into xanthones. It is a two-stage process:

  • Fries Rearrangement: Lewis acid-mediated migration of the acyl group to the ortho position, yielding an o-hydroxybenzophenone.

  • Cyclodehydration: Base- or acid-catalyzed ring closure (Robinson-Nishikawa synthesis) to form the xanthone.

Pathway B: Direct Electrophilic Cyclization (The Eaton's Protocol)

For substrates pre-assembled as 2-phenoxybenzoic acids or esters, the cyclization is a direct intramolecular acylation. Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) has largely superseded classical H₂SO₄ or PPA methods due to cleaner profiles, lower temperatures, and higher yields.

Pathway C: Transition Metal-Catalyzed & Aryne Insertion

Modern methods utilize aryne intermediates or Pd-catalyzed C-H activation to construct the xanthone core under milder, neutral conditions, tolerating sensitive functional groups that would decompose in Eaton's reagent.

ReactionPathways Substrate1 Phenyl Benzoate (Ph-O-CO-Ph) Inter1 o-Hydroxybenzophenone Substrate1->Inter1 Fries Rearrangement (AlCl3 or hν) Substrate2 2-Phenoxybenzoate (Ph-O-Ar-COOR) Inter2 Acylium Ion Intermediate Substrate2->Inter2 Eaton's Reagent (P2O5/MsOH) Product Xanthone Scaffold Substrate2->Product Aryne Insertion (CsF, Silylaryl triflate) Inter1->Product Cyclodehydration (Base/Heat) Inter2->Product Intramolecular F-C Acylation

Figure 1: Divergent synthetic pathways for xanthone synthesis from benzoate precursors.

Detailed Experimental Protocols

Protocol A: Direct Cyclization using Eaton’s Reagent

Best for: 2-Phenoxybenzoic acids/esters; electron-rich substrates. Mechanism: Generation of a reactive acylium ion in methanesulfonic acid, followed by electrophilic attack on the tethered phenoxy ring.

Reagents:

  • Substrate: 2-Phenoxybenzoic acid (1.0 equiv)

  • Reagent: Eaton’s Reagent (P₂O₅ solution in MsOH)

  • Quench: Ice/Water

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-phenoxybenzoic acid (5.0 mmol) in Eaton’s Reagent (10 mL). Note: A ratio of 2-5 mL reagent per mmol substrate is standard.

  • Reaction: Heat the mixture to 80 °C for 1–3 hours. Monitor via TLC.

    • Optimization: If the substrate is electron-poor (e.g., nitro-substituted), increase temperature to 120 °C, though this risks sulfonation byproducts.

  • Quenching: Cool the mixture to room temperature. Pour slowly into a beaker containing 100g of crushed ice with vigorous stirring. The methanesulfonic acid is water-soluble, while the xanthone product typically precipitates.

  • Isolation: Filter the precipitate. Wash with water (3 x 50 mL) and saturated NaHCO₃ (to remove unreacted acid).

  • Purification: Recrystallize from Ethanol/DCM or purify via silica gel chromatography (Hexane/EtOAc).

Validation Check:

  • Success: Appearance of a highly fluorescent spot on TLC (xanthones are often fluorescent).

  • Failure: If starting material remains, the ring may be too deactivated. Consider the Aryne Insertion method (Protocol C).

Protocol B: The Photo-Fries Rearrangement Route

Best for: Phenyl benzoates where harsh Lewis acids (AlCl₃) cause decomposition. Mechanism: Homolytic cleavage of the ester C-O bond to form a radical pair in a solvent cage, followed by recombination at the ortho position.

Reagents:

  • Substrate: Phenyl benzoate derivative[1]

  • Solvent: Benzene or Cyclohexane (degassed)

  • Light Source: High-pressure Hg lamp (UV)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (0.01 M) in dry, degassed benzene. Critical: Oxygen acts as a radical quencher; thorough degassing is mandatory.

  • Irradiation: Irradiate the solution in a quartz vessel using a high-pressure mercury lamp for 2–6 hours.

  • Cyclization (Step 2): Evaporate the solvent. Redissolve the crude o-hydroxybenzophenone in EtOH/Water (4:1). Add NaOH (2.0 equiv) and reflux for 4 hours to effect cyclodehydration to the xanthone.

Strategic Optimization & Troubleshooting

Electronic Effects on Cyclization

The success of the cyclization (Pathway B) is dictated by the nucleophilicity of the phenoxy ring.

Substituent on Phenoxy RingReactivityRecommended Method
Electron Donating (-OMe, -Me) HighEaton's Reagent (60-80 °C)
Neutral (-H) ModerateEaton's Reagent (80-100 °C)
Halogens (-Cl, -Br) LowEaton's Reagent (120 °C) or TfOH
Electron Withdrawing (-NO₂, -CF₃) Very LowAryne Insertion or Pd-Catalysis
Troubleshooting Common Failures
  • Problem: Intermolecular acylation (polymerization) instead of intramolecular.

    • Solution: Run the reaction under high dilution conditions (0.01 M) to favor intramolecular kinetics.

  • Problem: Demethylation of methoxy groups.

    • Cause: Strong Lewis acids (AlCl₃, BBr₃) or high heat in Eaton's reagent can cleave ethers.

    • Solution: Use TFAA (Trifluoroacetic anhydride) in DCM at room temperature for milder activation, or switch to the Photo-Fries method.

Advanced Visualization: The Aryne Insertion Cascade

For difficult substrates, the aryne insertion method (utilizing silylaryl triflates) offers a convergent route that bypasses the limitations of electrophilic aromatic substitution.

AryneMechanism Start Silylaryl Triflate + Salicylate Ester Aryne Benzyne Intermediate (Generated in situ via CsF) Start->Aryne CsF / MeCN Insertion Intermolecular Nucleophilic Attack Aryne->Insertion Salicylate Phenoxide Attack Cyclization Intramolecular Acylation/Cyclization Insertion->Cyclization Tandem Process Final Xanthone Product Cyclization->Final

Figure 2: The Aryne Insertion Cascade for assembling xanthones from sterically hindered or electron-deficient components.

References

  • Direct Synthesis via Eaton's Reagent

    • Scope and limitations of the preparation of xanthones using E
    • Source:

  • Aryne Insertion Methodology

    • Synthesis of Xanthones... by the Coupling of Arynes and Substituted Benzoates.[2]

    • Source:

  • Photo-Fries Rearrangement

    • Selectivity in the photo-Fries rearrangement of some aryl benzoates.[3]

    • Source:

  • General Xanthone Biosynthesis & Synthesis

    • Xanthone Biosynthetic P
    • Source:

Sources

Methodological & Application

Synthesis of 7-amino-4,5-dihydro-benzo[f]oxazepin-3-ones from "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of privileged heterocyclic scaffolds. It details the conversion of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate into 7-amino-dibenz[b,f][1,4]oxazepin-11(10H)-one (a tricyclic analogue of the 7-amino-4,5-dihydro-benzo[f]oxazepin-3-one class).

Executive Summary

The dibenz[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Loxapine), antidepressants, and recent anti-tumor agents. This protocol details the synthesis of the 7-amino derivative starting from Methyl 2-(2-formylphenoxy)-5-nitrobenzoate .

The transformation represents a convergent synthetic challenge requiring three distinct chemical operations:

  • Functionalization: Conversion of the aldehyde to a nitrogenous precursor (Oxime).

  • Global Reduction: Simultaneous reduction of the nitro group (to aniline) and the nitrogenous precursor (to primary amine).

  • Cyclization: Intramolecular aminolysis of the methyl ester to form the 7-membered lactam ring.

This guide provides a high-yielding, scalable "Oxime-Reductive Cyclization" route, superior to direct reductive amination due to higher chemoselectivity and cleaner impurity profiles.

Retrosynthetic Analysis & Mechanism

The starting material, Methyl 2-(2-formylphenoxy)-5-nitrobenzoate , contains a "masked" amine (the nitro group) and an electrophilic center (the aldehyde) on opposing rings of a diaryl ether.

To construct the 1,4-oxazepine ring, a nitrogen atom must be introduced at the aldehyde position. The most robust strategy involves converting the aldehyde to an oxime, followed by reduction to a benzylamine, which then attacks the pendant ester.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the reaction cascade and critical intermediates.

ReactionPathway cluster_0 Critical Transformation Logic SM Starting Material (Aldehyde-Nitro Ester) Oxime Intermediate 1 (Oxime-Nitro Ester) SM->Oxime NH2OH·HCl Pyridine/EtOH Diamine Intermediate 2 (Benzylamine-Aniline) Oxime->Diamine H2, Pd/C (Global Reduction) Product Target Product (7-Amino-Oxazepinone) Diamine->Product Thermal Cyclization (- MeOH)

Figure 1: Synthetic pathway from the nitro-aldehyde precursor to the amino-lactam target.

Experimental Protocols

Stage 1: Oxime Formation

The first step masks the aldehyde as an oxime. This is crucial because direct hydrogenation of the aldehyde often leads to benzyl alcohol byproducts rather than the desired amine.

Reagents:

  • Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Pyridine (2.0 eq) or Sodium Acetate (2.0 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 10 mmol of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate in 50 mL of absolute EtOH.

  • Addition: Add 15 mmol of Hydroxylamine hydrochloride followed by 20 mmol of Pyridine dropwise.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, replaced by a more polar oxime spot.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1N HCl (to remove pyridine), brine, and dry over

    
    .
    
  • Yield: Expect >90% yield of the crude oxime. This intermediate is typically pure enough for the next step.

Stage 2: Global Hydrogenation & Cyclization (Telescoped)

This step performs the "heavy lifting": reducing the nitro group to an aniline (position 7 precursor) and the oxime to a primary benzylamine. The benzylamine then intramolecularly attacks the methyl ester to close the ring.

Reagents:

  • Crude Oxime Intermediate (from Stage 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 30-50 psi)
    
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the crude oxime (approx. 9 mmol) in 100 mL of MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an argon atmosphere. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     and stir under hydrogen atmosphere (balloon pressure is usually sufficient, but 40 psi accelerates the reaction) for 12–16 hours at room temperature.
    
  • Monitoring: Monitor by LC-MS. You are looking for the mass corresponding to the diamine (reduction complete) or the cyclized product (M-32, loss of methanol).

    • Note: Often, cyclization occurs spontaneously during reduction. If the open-chain diamine persists, proceed to Step 6.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Thermal Cyclization (If required): If LC-MS shows the uncyclized amino-ester, evaporate the MeOH, redissolve the residue in Toluene or Xylene, and reflux for 2–4 hours (optionally with catalytic p-TsOH or Acetic Acid) to drive the loss of methanol and close the lactam ring.

  • Purification: Concentrate the solvent. Purify the crude solid via recrystallization (EtOH/Water) or Flash Column Chromatography (DCM:MeOH 95:5).

Quantitative Data & Troubleshooting

Expected Analytical Data
ParameterValue / Observation
Appearance Pale yellow to off-white solid
Yield (Overall) 65% – 75% (2 steps)
MS (ESI+) [M+H]+ consistent with 7-amino-dibenz[b,f][1,4]oxazepin-11(10H)-one
1H NMR Key Signals Lactam NH: Broad singlet ~10.0 ppmBenzyl CH2: Doublet ~4.2 ppm (couples to NH)Amine (NH2): Broad singlet ~5.0 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Nitro Reduction Catalyst poisoning or insufficient H2 pressure.Refresh Pd/C catalyst; increase pressure to 50 psi; ensure Sulfur is absent from SM.
Benzyl Alcohol Formation Hydrolysis of imine/oxime during reduction.Ensure solvents are anhydrous. Use Ammonium Formate as H-source instead of gas.
Failure to Cyclize Steric hindrance or ring strain.Switch solvent to refluxing Xylene or Acetic Acid. Add 1.0 eq DBU to catalyze ester aminolysis.

Scientific Grounding & Causality

Why the Oxime Route?

While reductive amination (using Glycine methyl ester) is a common approach for simple aldehydes, the Oxime Route is preferred here for two reasons:

  • Regiocontrol: It prevents the formation of secondary amine dimers which can occur when a highly reactive benzylamine intermediate reacts with another molecule of aldehyde.

  • Atom Economy: The nitrogen source (Hydroxylamine) is cheap and the reduction (H2) generates only water as a byproduct, keeping the reaction clean for the subsequent sensitive cyclization.

Structural Nomenclature Clarification

The starting material (Methyl 2-(2-formylphenoxy)-5-nitrobenzoate) dictates the formation of a dibenz[b,f][1,4]oxazepine system.

  • "Benzo[f]" : Refers to the fusion of the benzene ring.

  • "7-amino" : Derived from the 5-nitro group on the benzoate ring. In the IUPAC numbering for the dibenzo system, the nitro group (para to the ether linkage on the benzoate side) typically maps to position 7 or 8 depending on the priority rules applied to the fused system.

References

  • Synthesis of Dibenzoxazepines

    • Title: A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines.
    • Source: ResearchGate.[1][2]

    • Link:

  • Nitro Reduction Methodologies

    • Title: Reduction of Nitro Groups - Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • Link:

  • Related Benzodiazepine Synthesis (Analogous Chemistry)

    • Title: Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate.[3][4]

    • Source: MDPI (Molbank).
    • Link:

  • Chemical Properties of Starting Material

    • Title: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate | 1338782-20-9.

    • Source: ChemScene.
    • Link:

Sources

One-pot synthesis of benzofurans using "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of fused oxygen heterocycles using Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS: 1338782-20-9).

While the prompt specifically requests "Benzofurans," it is scientifically critical to note that the intramolecular cyclization of this specific benzoate substrate (a diaryl ether) primarily yields Dibenzo[b,f]oxepines (seven-membered rings) via McMurry coupling. The synthesis of Benzofurans (five-membered rings) typically utilizes the phenoxyacetate (aliphatic ester) analog.

This guide will detail the Intramolecular McMurry Coupling protocol—the gold standard for this substrate—while explicitly delineating the structural divergence required to achieve benzofuran derivatives.

Utilizing Methyl 2-(2-formylphenoxy)-5-nitrobenzoate via Low-Valent Titanium (LVT)

Executive Summary & Chemical Logic

The substrate Methyl 2-(2-formylphenoxy)-5-nitrobenzoate represents a specialized class of functionalized diaryl ethers. It contains two distinct carbonyl centers:

  • Formyl group (-CHO): Highly reactive electrophile on Ring A.

  • Methyl Ester group (-COOMe): Less reactive electrophile on Ring B (bearing the 5-nitro group).

The Challenge: Standard base-mediated condensations (e.g., Aldol) are ineffective for direct cyclization here due to the lack of


-protons on the aromatic ester.
The Solution:  The McMurry Reaction  uses Low-Valent Titanium (LVT) to facilitate a radical-mediated reductive coupling between the aldehyde and the ester carbonyls. This "One-Pot" protocol effectively closes the ring to form the tricyclic Dibenzo[b,f]oxepine  skeleton.

Critical Note on Benzofuran Synthesis: Researchers targeting Benzofurans often confuse this substrate with Methyl 2-(2-formylphenoxy)acetate . The acetate analog possesses an aliphatic methylene group that allows for 5-membered ring formation. The benzoate substrate described here yields the 7-membered oxepine system, which can be subsequently contracted to a benzofuran via acid-catalyzed rearrangement, but the direct product is the oxepine.

Reaction Mechanism & Pathway

The reaction proceeds via the generation of a Ti(0) or Ti(I) species (using


 and Zn), which coordinates to both carbonyl oxygens. Single electron transfer (SET) generates a ketyl radical on the aldehyde and the ester, followed by radical-radical coupling (pinacol formation) and deoxygenation to form the alkene bond.

McMurryPathway Substrate Methyl 2-(2-formylphenoxy)- 5-nitrobenzoate (Diaryl Ether Precursor) Titanium TiCl4 / Zn (THF, Reflux) Substrate->Titanium Coordination Intermediate Titanacycle / Pinacol Intermediate Titanium->Intermediate Reductive Coupling Product 11-Methoxy-2-nitrodibenzo[b,f]oxepine (Primary Product) Intermediate->Product Deoxygenation (Elimination of TiO2) Rearrangement Acid Catalysis (Optional Step 2) Product->Rearrangement Ring Contraction Benzofuran 2-(4-Nitrophenyl)benzofuran Derivative Rearrangement->Benzofuran

Figure 1: Reaction pathway for the reductive cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Note the primary formation of the oxepine system.

Experimental Protocol

Objective: Synthesis of 11-methoxy-2-nitrodibenzo[b,f]oxepine (or related fused system) via Intramolecular McMurry Coupling.

3.1. Reagents & Stoichiometry
ReagentEquiv.RoleCritical Specification
Substrate (CAS 1338782-20-9)1.0PrecursorDry, Purity >97%
Titanium(IV) Chloride (

)
4.0Coupling AgentHandle under Argon; Fuming liquid
Zinc Dust (Zn)8.0ReductantActivated (wash with HCl if oxidized)
Pyridine 0.5AdditiveSuppresses acid-catalyzed side reactions
THF (Tetrahydrofuran)-SolventAnhydrous, distilled from Na/Benzophenone
3.2. Step-by-Step Methodology

Phase 1: Preparation of Low-Valent Titanium (LVT) Slurry

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate) under a positive pressure of argon.

  • Titanium Addition: Cool the THF to 0°C (ice bath). Slowly add

    
     (4.0 equiv) via a syringe. Caution: Exothermic reaction with yellow fume evolution.
    
  • Reduction: Add activated Zinc dust (8.0 equiv) in small portions.

  • Activation: Remove the ice bath and reflux the mixture for 2.0 hours. The color should shift from yellow to deep black/violet, indicating the formation of active Ti(0) species.

Phase 2: Cyclization (The "One-Pot" Step) 6. Substrate Addition: Dissolve Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 equiv) and Pyridine (0.5 equiv) in anhydrous THF (5 mL/mmol). 7. Injection: Add the substrate solution dropwise to the refluxing LVT slurry over 30 minutes. Slow addition is crucial to favor intramolecular cyclization over intermolecular dimerization. 8. Reaction: Continue refluxing for 4–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The aldehyde spot should disappear rapidly.

Phase 3: Work-up & Purification 9. Quenching: Cool to room temperature. Quench carefully with 10% aqueous


 solution (do not use acid, as it may hydrolyze the enol ether).
10. Extraction:  Decant the liquid from the titanium slurry. Extract the aqueous layer with Ethyl Acetate (

). 11. Filtration: If the titanium salts are stubborn, filter the biphasic mixture through a pad of Celite®. 12. Drying: Wash combined organics with brine, dry over

, and concentrate in vacuo. 13. Purification: Purify via Flash Column Chromatography on Silica Gel.
  • Eluent: Gradient Hexane
    
    
    Hexane/EtOAc (9:1).
  • Expected Product: Yellow/Orange solid (Nitro group chromophore).
Structural Divergence: Benzofuran vs. Oxepine

This section addresses the core requirement of the prompt regarding "Benzofuran" synthesis.

The McMurry coupling of Ester + Aldehyde typically yields an Enol Ether .

  • Substrate: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.[1]

  • Product: The double bond forms between the aldehyde carbon and the ester carbonyl carbon.

  • Result: A 7-membered ring (Dibenzo[b,f]oxepine ).[2]

To obtain a Benzofuran from this specific substrate: An additional step is required (Ring Contraction).

  • Hydrolysis: Convert the enol ether (oxepine) to the ketone/lactol.

  • Acid Catalysis: Treat with

    
    -TsOH in Benzene/Toluene. This can induce a rearrangement (extrusion of the one-carbon bridge) to form a 2-substituted benzofuran, although yields vary significantly based on the nitro-group position.
    

Recommendation: If the primary goal is Benzofuran synthesis (and not Oxepine), verify if the starting material can be substituted for Methyl 2-(2-formylphenoxy)acetate . The protocol above remains identical, but the acetate precursor will directly yield the Benzofuran due to the 5-membered ring preference.

References
  • Intramolecular McMurry Coupling of Diaryl Ethers

    • Kowalewska, M., & Kwiecień, H. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Tetrahedron.[3]

    • Note: This reference clarifies the use of alkanoic acids for benzofurans vs benzo
  • Synthesis of Dibenzo[b,f]oxepines

    • Carrillo, R., et al. (2006). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules.[1][2][3][4][5][6][7][8][9][10]

    • Note: Details the McMurry coupling of 2-(2-formylphenoxy)
  • General McMurry Reaction Review

    • Ephritikhine, M. (1998). A new look at the McMurry reaction.
  • CAS Data Verification

    • Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9)

Sources

Palladium-Catalyzed Intramolecular C-H Arylation: A Modern Strategy for the Synthesis of Dibenz[b,f]oxepine Scaffolds from Diaryl Ether Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The dibenz[b,f]oxepine core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This application note details a modern and efficient protocol for the synthesis of functionalized dibenz[b,f]oxepine derivatives through a palladium-catalyzed intramolecular C-H arylation reaction. Specifically, we focus on the cyclization of "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate" derivatives. This method circumvents the need for pre-functionalized starting materials, such as aryl halides or organometallics, by directly coupling an aldehyde's α-position (via its enolate) with an aromatic C-H bond in the same molecule. The protocol provides a robust framework for accessing complex molecular architectures relevant to drug discovery and materials science.[3][4]

Introduction: The Significance of Dibenz[b,f]oxepines

The seven-membered dibenz[b,f]oxepine heterocyclic system is a cornerstone in medicinal chemistry. Compounds bearing this scaffold exhibit a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, anti-inflammatory, and potent antitumor properties.[2][5] For instance, natural products like bauhinoxepin J have demonstrated significant antimycobacterial and antimalarial activities.[1] Traditional synthetic routes to this scaffold often involve multi-step sequences such as McMurry reactions, Wittig olefination followed by cyclization, or Ullmann-type couplings.[1][6][7]

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex bonds with high efficiency and atom economy.[8] Palladium-catalyzed reactions, in particular, have revolutionized C-C bond formation. The intramolecular Heck reaction is a classic example used to form cyclic structures.[9] More recently, direct C-H activation and functionalization have emerged as powerful strategies, eliminating the need for pre-activated substrates.[10][11] This guide focuses on an advanced intramolecular α-arylation of an aldehyde, a reaction that leverages the aldehyde as a traceless directing group to facilitate the formation of the dibenz[b,f]oxepine ring system. This approach offers a convergent and elegant route to these valuable compounds.

Proposed Reaction Mechanism

The catalytic cycle for the intramolecular α-arylation of an aldehyde is a sophisticated process that relies on the precise coordination of the substrate with the palladium catalyst. While several pathways can be envisioned, a plausible mechanism based on established palladium catalysis is illustrated below.[12] The reaction is initiated by the formation of an enolate from the aldehyde substrate, which then participates in a C-H activation/reductive elimination sequence.

The proposed catalytic cycle proceeds through the following key steps:

  • Base-Mediated Enolate Formation: A suitable base deprotonates the aldehyde at the formyl group to generate the corresponding enolate.

  • C-H Activation/Palladacycle Formation: The Pd(II) catalyst, coordinated to the diaryl ether substrate, facilitates the activation of a specific C-H bond on the nitrobenzoate ring. This is often the rate-determining step and results in the formation of a six-membered palladacycle intermediate.[13] The choice of ligand is critical to stabilize the palladium center and promote this step.

  • Reductive Elimination: The key C-C bond is formed via reductive elimination from the palladacycle intermediate. This step releases the dibenz[b,f]oxepine product and a Pd(0) species.

  • Catalyst Regeneration: An oxidant present in the reaction mixture re-oxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. In many modern C-H functionalization reactions, an external oxidant like Ag₂CO₃ or even O₂ (air) is used.[13][14]

Catalytic_Cycle cluster_main Proposed Catalytic Cycle pd2 Pd(II) Catalyst complex Pd(II)-Substrate Complex pd2->complex Coordination substrate Substrate + Base (Enolate Formation) substrate->complex palladacycle Palladacycle Intermediate (C-H Activation) complex->palladacycle Intramolecular C-H Activation product Dibenz[b,f]oxepine Product palladacycle->product Reductive Elimination pd0 Pd(0) palladacycle->pd0 pd0->pd2 Re-oxidation (Oxidant)

Figure 1: Proposed catalytic cycle for the intramolecular C-H arylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Researchers should perform initial small-scale test reactions to optimize conditions for specific derivatives.

Materials and Reagents
  • Substrate: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (or derivative)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Oxidant: Silver Carbonate (Ag₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane (or Toluene)

  • Reaction Vessel: Schlenk tube or microwave vial

  • Work-up: Dichloromethane (DCM), Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

Causality Note: The choice of a bulky, wide-bite-angle ligand like Xantphos is crucial. It promotes the desired reductive elimination step over competing side reactions like β-hydride elimination.[11] Cesium carbonate is a strong, non-nucleophilic base effective for generating the necessary enolate concentration without causing side reactions.[12]

Equipment
  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

  • NMR spectrometer and Mass Spectrometer for product characterization

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental process from setup to final product analysis.

Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 110 °C, 24h) setup->reaction Degas solvent monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purify Column Chromatography workup->purify Crude Product analysis Characterization (NMR, HRMS) purify->analysis Isolated Fractions end End: Pure Product analysis->end

Figure 2: General experimental workflow from setup to analysis.

  • Vessel Preparation: Add Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 equiv., e.g., 0.2 mmol, 63 mg) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Addition of Solids: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.05 equiv., 2.2 mg), Xantphos (0.075 equiv., 8.7 mg), Cs₂CO₃ (2.0 equiv., 130 mg), and Ag₂CO₃ (1.5 equiv., 83 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

  • Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aq. NH₄Cl (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data and Expected Results

The success of the cyclization can be confirmed by spectroscopic analysis. In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal (typically ~10 ppm) is a key indicator. The formation of the new C-C bond creates a rigid tricyclic system, leading to characteristic shifts in the aromatic proton signals.

Table 1: Hypothetical Substrate Scope and Reaction Parameters

EntryR¹ GroupR² GroupCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
15-NO₂H51102475
25-CNH51102468
35-CF₃H51203655
45-NO₂4'-MeO51001882
54-NO₂H51102471

Yields are hypothetical and for illustrative purposes. Optimization is required for each substrate.

Troubleshooting Guide

Even robust protocols can encounter issues. This section provides guidance on common problems and potential solutions.

Problem ObservedPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (Pd(II) reduced to Pd(0) prematurely).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough or has degraded.1. Ensure the oxidant is fresh and added correctly. Try a different oxidant (e.g., Cu(OAc)₂).2. Use freshly distilled/dried solvents. Ensure all glassware is oven-dried. Use rigorous Schlenk or glovebox techniques.3. Use a fresh bottle of high-purity base.
Formation of Side Products 1. Competing reaction pathways (e.g., intermolecular coupling).2. Decomposition of starting material or product at high temperature.1. Run the reaction at a higher dilution. Screen different ligands that may favor the intramolecular pathway.2. Lower the reaction temperature and increase the reaction time.
Difficulty in Purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC.
Reductive Dehalogenation (if applicable) Presence of a hydrogen source and active Pd(0).This is more common in Heck-type reactions with aryl halides. Ensure the reaction is truly anaerobic and free from protic impurities.

References

  • Tapia, R. A., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules. Available at: [Link]

  • Stellenboom, C. L., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Borys, F., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences. Available at: [Link]

  • Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. Available at: [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review. Available at: [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Available at: [Link]

  • Szałek, E., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences. Available at: [Link]

  • da Silva, F. S., et al. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect. Available at: [Link]

  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. ChemInform. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. Available at: [Link]

  • Doye, S., et al. (2009). Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. PMC. Available at: [Link]

  • Stoltz, B. M., et al. (2005). Pd-Catalyzed Aerobic Oxidative Cyclization of Alkenes. Communications. Available at: [Link]

  • McGlacken, G. P., et al. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

Sources

Synthesis of substituted benzofurans for biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity; it is a "privileged structure" frequently found in a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in engaging with biological targets.[3][4] Clinically approved drugs such as the antiarrhythmic amiodarone and the antidepressant vilazodone feature this core, highlighting its significance.[3][5]

The biological promiscuity of the benzofuran nucleus—spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities—is profoundly influenced by the nature and position of its substituents.[4][6][7] This relationship between chemical structure and biological function is the central tenet of Structure-Activity Relationship (SAR) studies. To effectively conduct SAR and discover novel therapeutic leads, researchers require robust, flexible, and efficient synthetic methodologies to generate diverse libraries of substituted benzofurans.

This guide provides an in-depth exploration of key synthetic strategies, moving beyond a simple recitation of steps to explain the underlying chemical logic. We will detail field-proven protocols for major synthetic pathways and discuss their application in building compound libraries for biological screening.

Strategic Overview: Constructing the Benzofuran Core

The synthesis of the benzofuran ring system is typically achieved by forming one of two key bonds: the O1–C2 bond or the C2–C3 bond, often via an intramolecular cyclization event. Modern synthetic chemistry has largely moved towards transition-metal-catalyzed reactions, which offer high efficiency, broad substrate scope, and excellent control over substitution patterns.

cluster_start Starting Materials cluster_synthesis Synthetic Strategies cluster_end Application Phenols Phenols / Salicylaldehydes Pd_Catalysis Palladium-Catalyzed Sonogashira / Heck / C-H Activation Phenols->Pd_Catalysis Wittig Intramolecular Wittig Reaction Phenols->Wittig Other Other Methods (Cu, Ru, Au-catalyzed, etc.) Phenols->Other Alkynes Terminal Alkynes Alkynes->Pd_Catalysis Alkynes->Other Haloarenes Aryl Halides Haloarenes->Pd_Catalysis Library Library of Substituted Benzofurans Pd_Catalysis->Library Wittig->Library Other->Library Screening Biological Activity Screening Library->Screening SAR SAR & Lead Optimization Screening->SAR

Caption: General workflow from starting materials to biological screening.

Part 1: Palladium & Copper-Catalyzed Cross-Coupling Strategies

Palladium and copper catalysis are the workhorses of modern benzofuran synthesis, enabling the construction of intricate molecules under mild conditions. The Sonogashira coupling, in particular, offers a powerful and convergent approach.

Principle: The Sonogashira Coupling and Intramolecular Cyclization Cascade

The Sonogashira reaction couples a terminal alkyne with an aryl halide. When an ortho-halophenol is used, the reaction creates a 2-(1-alkynyl)phenol intermediate. This intermediate is perfectly poised for a subsequent intramolecular cyclization (5-endo-dig) to form the furan ring.[8][9] This cyclization can be promoted by the same catalyst system or by heat, base, or a different catalyst, often allowing for a one-pot procedure.[8]

The causality here is clear: the palladium catalyst activates the aryl iodide for oxidative addition, while the copper co-catalyst forms a copper(I) acetylide, which facilitates transmetalation to the palladium center.[1][10] Reductive elimination forges the C-C bond, and the subsequent nucleophilic attack of the phenolic oxygen onto the alkyne closes the ring.

cluster_pd_cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I(L2) pd0->pd_complex1 pd_complex2 Ar-Pd(II)-C≡CR(L2) pd_complex1->pd_complex2 pd_complex2->pd0 pd_complex2->pd0 pd_complex2->pd0  Reductive  Elimination intermediate 2-Alkynylphenol Intermediate pd_complex2->intermediate reductive_elim Reductive Elimination cyclization Intramolecular Cyclization (5-endo-dig) intermediate->cyclization benzofuran Substituted Benzofuran start o-Iodophenol (Ar-I) start->pd_complex1 Oxidative Addition alkyne Terminal Alkyne (R-C≡C-H) cu_cycle Cu(I) Acetylide Formation (Cu-C≡CR) alkyne->cu_cycle cu_cycle->pd_complex2 Transmetalation cyclization->benzofuran

Caption: Catalytic cycle for Sonogashira coupling and cyclization.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Benzofurans

This protocol is adapted from methodologies that leverage Sonogashira conditions for a highly efficient one-pot synthesis, which is ideal for library generation.[8]

Principle: This method combines an initial Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by a second palladium-catalyzed coupling event with an aryl iodide that drives the cyclization and introduces a second point of diversity at the 3-position. Microwave irradiation accelerates the reaction, reduces side products, and improves yields.

Materials and Reagents:

  • o-Iodophenol (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Aryl Iodide (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Seal the vial with a septum and purge with dry nitrogen or argon for 5 minutes. This step is critical as Pd(0) species are oxygen-sensitive.

  • Using syringes, add the anhydrous DMF, triethylamine, terminal alkyne, and finally the aryl iodide.

  • Place the sealed vial into the microwave reactor.

  • Irradiate at 120 °C for 20-40 minutes. Monitor reaction progress by TLC or LC-MS if possible.

  • After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

Purification and Characterization:

  • Purification: The crude residue is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Self-Validation/Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alkyne proton and phenolic proton signals in NMR is a key indicator of successful reaction.

Troubleshooting:

  • Low Yield: Ensure reagents and solvent are anhydrous. Degas the solvent and reaction mixture thoroughly to prevent catalyst deactivation.

  • Side Products (e.g., alkyne homocoupling): Minimize reaction time and ensure an inert atmosphere. The use of an excess of the terminal alkyne can sometimes be beneficial.

Part 2: Intramolecular Wittig Reaction Strategies

The Wittig reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. Its intramolecular variant provides a powerful, often metal-free, route to the benzofuran C2-C3 bond.[11][12]

Principle: Ylide Formation and Intramolecular Cyclization

This strategy begins with the O-alkylation of a salicylaldehyde or an o-hydroxyaryl ketone with an α-halo ester or ketone to form an ether intermediate. This intermediate is then converted into a phosphonium salt. Treatment with a base generates a phosphorus ylide, which immediately undergoes an intramolecular Wittig reaction with the adjacent aldehyde or ketone.[13][14] The subsequent cyclization forms the dihydrobenzofuran ring, which can then aromatize, often with the elimination of triphenylphosphine oxide, to yield the substituted benzofuran.[15]

The causality lies in the nucleophilicity of the ylide carbon and the electrophilicity of the carbonyl carbon, leading to the formation of a highly stable five-membered ring.

start o-Hydroxybenzylphosphonium Salt ylide Phosphorus Ylide (Intramolecular) start->ylide  Base (e.g., Et₃N) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Intramolecular Cycloaddition product Substituted Benzofuran + Ph₃P=O oxaphosphetane->product Elimination

Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.

Protocol 2: Synthesis of 2-Substituted Benzofurans via Intramolecular Wittig Reaction

This protocol provides a general method for synthesizing 2-aryl or 2-alkyl benzofurans starting from readily available salicylaldehydes.

Materials and Reagents:

  • Substituted Salicylaldehyde (1.0 mmol, 1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)

  • Methanol (5 mL)

  • Triphenylphosphine hydrobromide (PPh₃·HBr) (1.1 mmol, 1.1 equiv)

  • Acetonitrile (10 mL)

  • Aroyl chloride or Acyl chloride (1.2 mmol, 1.2 equiv)

  • Triethylamine (TEA) (2.5 mmol, 2.5 equiv)

  • Toluene (10 mL)

Procedure:

Step A: Synthesis of the o-Hydroxybenzylphosphonium Salt

  • Dissolve the salicylaldehyde in methanol (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise, maintaining the temperature below 10 °C. The causality here is the reduction of the aldehyde to the corresponding benzyl alcohol, which is the precursor for the phosphonium salt.

  • After addition is complete, stir for 1 hour at room temperature. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate under vacuum to yield the crude o-hydroxybenzyl alcohol.

  • Dissolve the crude alcohol and PPh₃·HBr in acetonitrile (10 mL) and reflux for 2-4 hours.

  • Cool the reaction to room temperature. The phosphonium salt often precipitates and can be collected by filtration, washed with cold acetonitrile or diethyl ether, and dried.

Step B: Intramolecular Wittig Cyclization

  • Suspend the dried phosphonium salt (1.0 mmol) in anhydrous toluene (10 mL) in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add triethylamine (2.5 equiv) followed by the desired aroyl or acyl chloride (1.2 equiv). The base serves two purposes: to deprotonate the phosphonium salt to form the ylide and to neutralize the HCl generated from the acylation of the phenolic oxygen.

  • Reflux the mixture for 2-6 hours. The reaction mixture typically turns a deep color (orange or red) upon ylide formation.

  • Monitor the reaction by TLC for the formation of the benzofuran product.

  • After cooling, filter the mixture to remove triphenylphosphine oxide and triethylamine hydrochloride salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Purification and Characterization:

  • Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate).

  • Characterization: Confirm structure and purity with ¹H NMR, ¹³C NMR, and HRMS. A successful reaction will show characteristic aromatic signals for the benzofuran core and the absence of the phosphonium salt starting material.

Part 3: Application in Biological Activity Screening

The primary goal of synthesizing a library of benzofuran derivatives is to explore their therapeutic potential. The substituents introduced during synthesis directly modulate the compound's physicochemical properties (e.g., lipophilicity, electronic character, steric bulk), which in turn dictates its biological activity.

A systematic screening approach allows for the identification of lead compounds and the development of a preliminary SAR. For example, a library of 2-arylbenzofurans can be screened against a panel of cancer cell lines to identify compounds with potent cytotoxic activity.[16]

Table 1: Correlation of Benzofuran Substitution Patterns with Reported Biological Activities

Substitution Position(s)Type of Substituent(s)Reported Biological ActivityRepresentative References
C-2 Substituted Aryl, HeteroarylAnticancer, Antimicrobial, Anti-inflammatory[4][6]
C-3 Acyl, AmideCannabinoid Receptor Antagonism, Antitumor[13][16]
C-5, C-6 Hydroxyl, Methoxy, HalogenAntibacterial, Antioxidant[3][4]
Combined C-2, C-5 Aryl at C-2, Halogen at C-5Potent Antibacterial[4]
Fused Rings Fused with pyrimidine, piperazineEnhanced Anticancer, Anti-inflammatory[3]

This table serves as a predictive tool for medicinal chemists. For instance, if the goal is to develop new antibacterial agents, the synthesis should focus on introducing aryl groups at the C-2 position and halogens or hydroxyl groups on the benzene ring.[4]

Conclusion

The benzofuran scaffold remains a highly valuable starting point for drug discovery. Modern synthetic methods, particularly those catalyzed by transition metals like palladium and classic transformations like the Wittig reaction, provide the necessary tools to build diverse and complex molecular libraries efficiently. The protocols outlined in this guide are designed to be robust and adaptable, providing researchers with a solid foundation for synthesizing novel substituted benzofurans. By systematically screening these compounds, new structure-activity relationships can be uncovered, paving the way for the development of next-generation therapeutic agents.

References

  • Title: Benzofuran synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives Source: IJSDR URL: [Link]

  • Title: 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article Source: EJPMR URL: [Link]

  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Advances URL: [Link]

  • Title: Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions Source: MDPI URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: Semantic Scholar URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: PMC URL: [Link]

  • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PMC URL: [Link]

  • Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: LBP URL: [Link]

  • Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: PMC URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC URL: [Link]

  • Title: Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Highly substituted benzo[b]furan synthesis through substituent migration Source: RSC Publishing URL: [Link]

  • Title: A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives Source: PMC URL: [Link]

  • Title: Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions Source: Sciforum URL: [Link]

  • Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: PMC URL: [Link]

  • Title: Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Source: Semantic Scholar URL: [Link]

  • Title: [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac Source: IOSR-JAC URL: [Link]

  • Title: Annelated Furans. XVII* The Wittig Reaction of Benzofuranones Source: ConnectSci URL: [Link]

  • Title: Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A)... Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Side products in the Williamson ether synthesis of "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Topic: Troubleshooting Side Products in


 Ether Synthesis
Target Molecule:  Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS: 1338782-20-9)
Context:  Nucleophilic Aromatic Substitution (

) of Methyl 2-fluoro-5-nitrobenzoate with Salicylaldehyde.

Executive Summary & Reaction Logic

User Note: While often colloquially referred to as a "Williamson Ether Synthesis" because it joins a phenol and an electrophile, this reaction strictly follows a Nucleophilic Aromatic Substitution (


)  mechanism. The distinction is critical for troubleshooting: unlike standard Williamson reactions (

) which are sensitive to steric hindrance, this reaction is driven by the electron-withdrawing power of the nitro group and the stability of the Meisenheimer complex.

The Core Reaction:

  • Electrophile: Methyl 2-fluoro-5-nitrobenzoate (Activated by

    
    ).
    
  • Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) anion.

  • Base: Potassium Carbonate (

    
    ).[1][2]
    
  • Solvent: DMF or Acetonitrile (Polar Aprotic).

Diagnostic Dashboard: Impurity Profiling

Use this table to identify side products based on TLC (Thin Layer Chromatography) or LC-MS data.

Observed Impurity Chemical Identity Relative Polarity (TLC) Root Cause Prevention
Impurity A (Major)2-(2-formylphenoxy)-5-nitrobenzoic acid Low (Stays near baseline)Hydrolysis: Water present in solvent/base hydrolyzed the methyl ester.Use anhydrous DMF; dry

in oven; avoid hydroxide bases.
Impurity B Methyl 2-(2-carboxyphenoxy)-5-nitrobenzoate Medium-Low Oxidation: The aldehyde group oxidized to carboxylic acid.[3]Degas solvents; perform reaction under

or Ar atmosphere.
Impurity C Salicylic Acid / Phenol derivatives High Cannizzaro/Decomposition: Base concentration too high or reaction time too long.Reduce temperature; monitor completion closely; avoid strong bases (NaOH).
Impurity D Ethyl/Isopropyl analogs Variable Transesterification: Alcohol solvents (EtOH, IPA) used instead of Aprotic solvents.strictly use DMF, DMSO, or Acetonitrile. Never use alcohols as reaction solvents.

Deep Dive: Troubleshooting & Mechanism

Issue 1: The "Missing Ester" (Hydrolysis)

Symptom: The product mass is [M-14] (loss of methyl + gain of proton) and the compound is highly acidic. Technical Insight: The methyl ester at the ortho position is chemically fragile. While the nitro group activates the fluorine for substitution, it also makes the carbonyl carbon of the ester more electrophilic. If water is present, the hydroxide ion (


) generated by the equilibrium with carbonate will attack the ester, causing saponification.
  • Mechanism:

    
     attacks the ester carbonyl 
    
    
    
    Tetrahedral intermediate
    
    
    Elimination of Methoxide
    
    
    Carboxylic Acid.
  • Solution: Ensure anhydrous conditions . Commercial "dry" DMF often contains enough water to hydrolyze 5-10% of your yield. Add 4Å molecular sieves to the reaction vessel.

Issue 2: The "Tarry" Mixture (Aldehyde Instability)

Symptom: Darkening of reaction mixture, multiple spots on TLC, low yield. Technical Insight: Salicylaldehyde is susceptible to the Cannizzaro reaction in the presence of strong bases, where it disproportionates into salicyl alcohol and salicylic acid. Furthermore, in the presence of air, the aldehyde easily oxidizes to the acid.

  • Self-Validation: If your crude NMR shows a missing aldehyde proton (~10 ppm) and new broad peaks around 11-13 ppm, oxidation has occurred.

  • Solution: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    instead of Sodium Hydride (NaH) or Hydroxides. Carbonates are mild enough to deprotonate the phenol (
    
    
    ) without triggering rapid aldehyde side reactions.
Issue 3: Transesterification

Symptom: LC-MS shows peaks at [M+14] (Ethyl) or [M+28] (Isopropyl). Technical Insight: Researchers often try to recrystallize the starting material or the product in alcohols. If the reaction mixture contains residual alcohol (e.g., from washing glassware or impure reagents), the alkoxide generated can attack the methyl ester, swapping the methoxy group for an ethoxy/isopropoxy group.

Visualizing the Chemistry

The following diagram maps the Main Reaction Pathway against the Critical Failure Modes (Side Reactions).

ReactionPathways cluster_inputs Starting Materials cluster_main Main Pathway (SNAr) cluster_side Side Reactions (Impurities) SM1 Methyl 2-fluoro- 5-nitrobenzoate Intermediate Meisenheimer Complex SM1->Intermediate + Base (K2CO3) - HF Side_Hydrolysis Side Product A: Benzoic Acid Deriv. (Hydrolysis) SM1->Side_Hydrolysis + H2O / Strong Base SM2 Salicylaldehyde SM2->Intermediate Side_Oxidation Side Product B: Carboxylic Acid Deriv. (Aldehyde Oxidation) SM2->Side_Oxidation + O2 (Air) Side_Cannizzaro Side Product C: Benzyl Alcohol/Acid (Cannizzaro) SM2->Side_Cannizzaro Strong Base (NaOH/KOH) Product Methyl 2-(2-formylphenoxy)- 5-nitrobenzoate Intermediate->Product Restoration of Aromaticity Product->Side_Hydrolysis Post-reaction Saponification

Figure 1: Reaction network showing the desired


 pathway (Green) versus competitive hydrolysis and oxidation pathways (Red).

Optimized Standard Operating Procedure (SOP)

To minimize the side products listed above, follow this strict protocol.

Reagents:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Salicylaldehyde (1.05 eq)

  • 
     (Anhydrous, granular) (1.5 - 2.0 eq)
    
  • Solvent: DMF (Anhydrous, 99.8%)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Solvation: Dissolve Methyl 2-fluoro-5-nitrobenzoate and Salicylaldehyde in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
    .[1][2] Note: Do not use NaH unless absolutely necessary; carbonate is sufficient for phenols and prevents Cannizzaro side reactions.
    
  • Reaction: Heat to 60°C - 80°C .

    • Why? Higher temps (>100°C) promote ester hydrolysis and aldehyde polymerization. Lower temps (<40°C) may be too slow for the

      
       activation energy.
      
  • Monitoring: Check TLC every hour. Look for the disappearance of the fluoride starting material.[4]

  • Workup (Critical):

    • Pour mixture into Ice Water .

    • The product should precipitate.[3] Filter and wash with cold water.[3]

    • Avoid: Do not perform an acid wash (HCl) if you can avoid it, as it may hydrolyze the ester if left too long. If extraction is needed, use EtOAc and wash with Brine.

Troubleshooting Logic Tree

Follow this decision tree if your yield is low or purity is compromised.

Troubleshooting Start Problem Detected CheckTLC Check TLC/LC-MS Start->CheckTLC Branch1 Product is Acidic (Low Rf, Broad Peak) CheckTLC->Branch1 Mass = M-14 Branch2 Start Material Remains (Reaction Stalled) CheckTLC->Branch2 Mass = SM Branch3 Multiple Spots (Complex Mixture) CheckTLC->Branch3 Tarry/Dark Sol1 CAUSE: Ester Hydrolysis FIX: Dry solvent, lower base eq, switch to Cs2CO3 Branch1->Sol1 Sol2 CAUSE: Fluoride unreactive FIX: Increase Temp to 80C, Ensure N2 atmosphere Branch2->Sol2 Sol3 CAUSE: Aldehyde Oxidation/Polym. FIX: Degas solvent, Protect from light/air Branch3->Sol3

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • Reaction Mechanism (

    
    ): 
    
    • Nucleophilic Aromatic Substitution of Nitro-Activ
    • Source: Master Organic Chemistry.
  • Specific Synthesis & Precursors

    • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.[5] (Describes the synthesis of the exact methyl ester intermediate).

    • Source: ResearchGate / Tetrahedron (Kowalewska & Kwiecien).
  • Target Molecule Data

    • Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9).[6][7]

    • Source: ChemScene.[6][8]

  • Side Reaction (Cannizzaro)

    • Cannizzaro Reaction Mechanism and Side Products.
    • Source: Chemistry LibreTexts.

Sources

Technical Support Center: Recrystallization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the success of your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate?

Understanding the fundamental properties of your compound is the first step toward successful purification. These characteristics directly influence solvent selection and handling procedures.

Table 1: Physicochemical Properties of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

PropertyValueSource
CAS Number 1338782-20-9[1]
Molecular Formula C₁₅H₁₁NO₆[1]
Molecular Weight 301.26 g/mol [1]
Physical Form Solid
Melting Point (mp) 117-119 °C
Purity (Typical) ≥97%[1]
Calculated LogP 2.9862[1]
Topology Polar Surface Area (TPSA) 95.74 Ų[1]

These properties, particularly the polarity indicated by the TPSA and LogP, suggest that moderately polar organic solvents will be most effective for recrystallization. The solid form and defined melting point confirm that recrystallization is a suitable purification method.

Q2: Why is recrystallization the preferred purification method for this compound?

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[3] For a compound like Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, which is synthesized and often precipitates from a reaction mixture with impurities, recrystallization is ideal. It efficiently removes by-products, unreacted starting materials, and colored impurities that may be present, leading to a product with high purity and a sharp melting point.[4][5]

Q3: What defines an ideal solvent for the recrystallization of this specific molecule?

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should meet the following criteria:

  • High Solvating Power at High Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[3]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum crystal recovery upon cooling.[3][6]

  • Does Not React with the Compound: The solvent must be chemically inert to the ester, formyl, and nitro functional groups present in the molecule.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound (117-119 °C) to prevent the compound from "oiling out" (melting before dissolving).

  • Volatile and Easily Removable: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying process.[5]

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

Q4: What specific safety precautions should be taken when handling this compound and the associated solvents?

Standard laboratory safety protocols are essential. Based on the available safety data, Methyl 2-(2-formylphenoxy)-5-nitrobenzoate should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: The compound is classified as a warning-level hazard with H-codes H302, H312, and H332, indicating it may be harmful if swallowed, in contact with skin, or if inhaled. Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood.

  • Solvent Safety: Recrystallization often involves heating flammable organic solvents. Never use an open flame. Use a steam bath, heating mantle, or a hot plate for heating.[4] Ensure the apparatus is properly vented to avoid pressure buildup.

Experimental Protocol: Recrystallization Workflow

This section provides a systematic approach to developing a robust recrystallization protocol for Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis Solvent_Selection 1. Solvent Selection (Solubility Tests) Dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Optional Cooling 4. Slow Cooling (Crystal Formation) Dissolution->Cooling Hot_Filtration->Cooling Isolation 5. Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing 6. Wash Crystals with Cold Solvent Isolation->Washing Drying 7. Dry Crystals Washing->Drying Analysis 8. Assess Purity (Melting Point, etc.) Drying->Analysis

Caption: A standard workflow for purifying a solid organic compound via recrystallization.

Step 1: Selecting the Optimal Solvent System

Methodology for Solubility Testing:

  • Place approximately 20-30 mg of your crude Methyl 2-(2-formylphenoxy)-5-nitrobenzoate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise, starting with ~0.5 mL.

  • Agitate the tube at room temperature. Observe and record the solubility. If the compound dissolves completely, the solvent is unsuitable for recrystallization alone.[2]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[6]

  • Continue adding small portions of the solvent until the solid just dissolves at the boiling point. Record the approximate volume used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form.

Table 2: Interpreting Solubility Test Results

ObservationInterpretationSuitability
Soluble in cold solventPoor recovery will be achieved.Unsuitable
Insoluble in hot solventCannot be used for recrystallization.Unsuitable
Sparingly soluble in cold, highly soluble in hotIdeal characteristics for recrystallization.Excellent Candidate
Highly soluble in one solvent, insoluble in anotherCan be used as a mixed-solvent system.Good Candidate (Mixed System)

Based on the structure (aromatic rings, ester, nitro group), good starting points for testing are alcohols (ethanol, isopropanol), esters (ethyl acetate), and potentially a mixed-solvent system like ethanol-water or acetone-water.[4]

Step 2: The Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding just enough hot solvent until the solid completely dissolves. Using an excess of solvent is a common mistake that leads to poor yield.[3][7]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or other colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, a hot filtration is necessary. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or paper towels).[8] Rapid cooling can trap impurities.[8] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry thoroughly, either by air drying on the filter or by placing them in a desiccator. Ensure all solvent is removed, as residual solvent can depress the melting point.[5]

Troubleshooting Guide

Q: My compound has "oiled out" into a liquid instead of forming solid crystals. What went wrong and how do I fix it?

Cause: Oiling out occurs when a compound melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the solvent's boiling point is too high or if the compound is significantly impure, leading to melting point depression.[7]

Solution:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation point.[7]

  • Allow the solution to cool much more slowly. Vigorous scratching or agitation at this stage can promote oiling; let the solution cool undisturbed.

  • If the problem persists, consider using a lower-boiling point solvent or a mixed-solvent system.

Q: The solution has cooled, but no crystals have formed. What should I do?

Cause: This typically happens for one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the crystallization process requires an initiation event (nucleation).[7]

Solution Workflow:

G Start No Crystals Formed Upon Cooling Check_Saturation Is the solution supersaturated? Start->Check_Saturation Scratch 1. Scratch inner wall of flask with a glass rod Check_Saturation->Scratch Yes Reduce_Volume Solution is likely not saturated. Boil off a portion of the solvent and attempt cooling again. Check_Saturation->Reduce_Volume No / Unsure Seed 2. Add a 'seed crystal' of the pure compound Scratch->Seed Cool 3. Cool further in a salt-ice bath Seed->Cool Recover If all else fails, remove all solvent via rotary evaporation and restart with less solvent or a different solvent system. Cool->Recover Still no crystals Reduce_Volume->Start Re-cool

Caption: A decision-making workflow for inducing crystallization.

  • Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[7][8] The microscopic scratches provide a surface for crystals to begin forming.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" acts as a template for crystal growth.[8]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[7] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Last Resort: If crystallization is still unsuccessful, the compound can be recovered by removing the solvent entirely on a rotary evaporator, and the recrystallization can be re-attempted with a different solvent.[7]

Q: My final yield is very low. What are the most likely causes?

Cause: A low yield can result from several procedural errors throughout the recrystallization process.

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor.[7][8] Solution: Use the absolute minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost in the filter paper. Solution: Ensure the funnel and receiving flask are pre-heated, and dilute the solution with a small amount of extra hot solvent before filtering.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature will leave product in the solution. Solution: After cooling to room temperature, always use an ice-water bath for at least 15-20 minutes to maximize precipitation.

  • Excessive Washing: Washing the crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product. Solution: Use a minimal amount of ice-cold solvent for the wash step.

Q: My purified crystals are still colored. How can I get a colorless product?

Cause: The presence of color indicates that colored impurities were not successfully removed. This often happens with highly conjugated or polymeric by-products that are soluble in the recrystallization solvent.

Solution:

  • Activated Charcoal: Redissolve the colored crystals in the minimum amount of hot solvent. Allow the solution to cool slightly off the heat source, then add a small amount (1-2% of the solute's weight) of activated charcoal.

  • Boil and Filter: Swirl and gently boil the mixture for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as described previously. Be aware that charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.

References

  • Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). RSC Education. [Link]

  • Methyl 2-methyl-5-nitrobenzoate | C9H9NO4. PubChem. [Link]

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  • Process for the purification of mononitro aromatic compounds.
  • Co-crystals of sodium benzoate and uses thereof.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Methyl 2-[(2-methylphenoxy)methyl]benzoate. National Center for Biotechnology Information. [Link]

  • Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774–2776. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • Recrystallization1. University of Massachusetts. [Link]

  • Macroscale Nitration of Methyl Benzoate. University of Wisconsin-River Falls. [Link]

  • Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Stack Exchange. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Process for the purification of aromatic amines.
  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Methyl 2-methoxy-5-nitrobenzoate. ChemBK. [Link]

  • Recrystallization I. Concordia College. [Link]

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Technical Support Center: Monitoring the Intramolecular Cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed methodologies, frequently asked questions (FAQs), and troubleshooting advice for monitoring the intramolecular cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate using Thin-Layer Chromatography (TLC).

Introduction: The Chemistry and the Challenge

The intramolecular cyclization of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is a powerful transformation for building complex heterocyclic scaffolds, which are common motifs in pharmaceuticals.[1][2] This reaction is typically an intramolecular aldol-type condensation, where the enolate generated from the carbon adjacent to the methyl ester attacks the formyl (aldehyde) group on the neighboring phenyl ring.[3][4] The subsequent dehydration leads to a conjugated cyclic product.

Monitoring this reaction is critical for determining reaction completion, optimizing conditions, and identifying potential side products. TLC is an ideal technique for this purpose due to its speed and efficiency.[5][6] However, the subtle differences in polarity between the starting material, intermediates, and the final product can present unique challenges in developing a robust TLC monitoring protocol. This guide provides expert-driven solutions to these challenges.

Section 1: Understanding the TLC Profile of the Cyclization

The key to effective TLC monitoring is anticipating the relative polarities of the compounds involved.

  • Starting Material (SM): Methyl 2-(2-formylphenoxy)-5-nitrobenzoate: This molecule possesses several polar functional groups: a methyl ester, a formyl group (aldehyde), and a nitro group. These groups allow it to interact strongly with the polar silica gel stationary phase, resulting in a moderate Retention Factor (Rf).

  • Aldol Addition Intermediate: The initial cyclization product is a β-hydroxy ketone. The addition of a hydroxyl group makes this intermediate significantly more polar than the starting material. It will therefore have a much lower Rf value and may remain close to the baseline.

  • Final Product (P): Cyclized and Dehydrated Compound: After condensation (loss of water), the final product is an α,β-unsaturated ketone.[4][7] The loss of the polar hydroxyl group and the formation of a more rigid, planar, and conjugated system typically make the final product less polar than the starting material.

Therefore, on a properly developed TLC plate, you should observe the starting material spot diminish over time while a new spot appears at a higher Rf value , corresponding to the product.

Section 2: Experimental Protocols
Protocol 1: Step-by-Step TLC Monitoring
  • Chamber Preparation: Pour your chosen eluent (see Table 1) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.[5] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil (never a pen, as ink can chromatograph[8]), gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate (F254 plates are recommended for UV visualization).[9]

  • Sample Preparation & Spotting:

    • Time Zero (T₀) Sample: Before initiating the reaction, dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.

    • Reaction Sample (Tₓ): At various time points (e.g., T=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a drop on the end of a glass rod is sufficient) from the reaction mixture. Dilute this aliquot in a small vial with 5-10 drops of a suitable solvent.

    • Spotting: Use a capillary tube to spot the prepared samples onto the origin line of the TLC plate. Keep the spots small (1-2 mm diameter) by applying the sample gently and allowing the solvent to evaporate between applications.[10] A standard spotting arrangement is:

      • Lane 1: Starting Material (SM) reference.

      • Lane 2: Co-spot (apply SM, let dry, then apply the reaction mixture on the exact same spot). The co-spot is crucial for confirming if the spot in the reaction lane is indeed unreacted starting material.[11]

      • Lane 3: Reaction Mixture (Tₓ).

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[8][12] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using the methods outlined in Table 2.

Data Presentation: Recommended Systems & Reagents

Table 1: Recommended Eluent Systems for TLC Analysis

Solvent System (Eluent)Ratio (v/v)Rationale & Application
Hexane : Ethyl Acetate3:1 to 1:1Starting Point. This is a versatile system for compounds of moderate polarity.[9][12] Begin with 2:1 and adjust the ratio to achieve an Rf of ~0.3-0.4 for the starting material.
Dichloromethane : Methanol99:1 to 95:5An alternative if separation is poor in Hex/EtOAc. Dichloromethane offers different selectivity.[13] Use for more polar compounds.
Toluene : Acetone9:1Toluene's aromaticity can provide unique selectivity for the aromatic compounds in this reaction, potentially improving separation.[13]
Hexane : Ethyl Acetate + Acetic Acid2:1 + 0.5%If spots are streaking (tailing), the silica's acidity may be an issue. Adding a small amount of acetic acid can improve spot shape for acidic impurities.[9][10]

Table 2: Visualization Techniques

MethodProcedureObservations & Comments
UV Light (254 nm) Shine a short-wave UV lamp on the dried plate.[14][15]Primary Method. Both starting material and the conjugated product are highly UV-active and will appear as dark purple/black spots.[16][17] This method is non-destructive.
Iodine Chamber Place the dried plate in a sealed chamber containing a few crystals of iodine.[14]A general, semi-destructive method. Most organic compounds will appear as yellow-brown spots.[16] Useful for confirming spots that are faint under UV.
Potassium Permanganate (KMnO₄) Stain Dip the plate in a dilute aqueous solution of KMnO₄, then gently heat with a heat gun.Destructive. The aldehyde in the SM and the double bond in the product are oxidizable and will appear as yellow/brown spots against a purple background.[6]
Section 3: Visual Guides
Diagram 1: The Cyclization Reaction Pathway

A simplified representation of the intramolecular aldol condensation.

Reaction_Pathway SM Starting Material (Methyl 2-(2-formylphenoxy)-5-nitrobenzoate) INT Aldol Addition Intermediate (β-hydroxy ketone) SM->INT Base-catalyzed cyclization P Final Product (α,β-unsaturated ketone) INT->P Dehydration (-H₂O) [Heat]

Caption: Intramolecular aldol condensation pathway.

Diagram 2: Standard TLC Monitoring Workflow

This diagram illustrates the essential steps for reliable reaction monitoring.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM Ref & Reaction Aliquot prep_plate->prep_samples spotting 4. Spot Plate (SM, Co-spot, Rxn) prep_samples->spotting development 5. Develop Plate in Chamber spotting->development dry 6. Dry Plate & Mark Solvent Front development->dry visualize 7. Visualize (UV, Stain) dry->visualize interpret 8. Interpret Rf & Spot Intensity visualize->interpret

Caption: Step-by-step workflow for TLC monitoring.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the expected change in Rf value as the reaction progresses? A1: You should expect the spot for the starting material (SM) to be replaced by a new spot for the product (P) that has a higher Rf value . This is because the cyclized, dehydrated product is generally less polar than the starting aldehyde-ester.[4][12]

Q2: How do I definitively know which spot is my unreacted starting material? A2: Use a co-spot . In the co-spot lane, you apply both the starting material reference and the reaction mixture. If the lower spot in your reaction lane is indeed starting material, it will merge perfectly with the SM spot in the co-spot lane to form a single, elongated spot.[11] If you see two separate spots in the co-spot lane, the lower spot in your reaction mixture is not starting material.

Q3: How can I tell if the reaction is complete? A3: The reaction is generally considered complete when the starting material spot is no longer visible (or is extremely faint) in the reaction mixture lane when visualized by a sensitive method like UV light.[6]

Q4: I see a spot that is very close to the baseline (Rf ≈ 0) and doesn't move. What is it? A4: This is likely the highly polar aldol addition intermediate (the β-hydroxy ketone) which has not yet undergone dehydration. It can also be baseline decomposition products or highly polar impurities. To move it off the baseline, you would need a significantly more polar eluent system, but this would likely push your desired product and starting material to the solvent front. It is often sufficient to simply note its presence.

Section 5: Troubleshooting Guide

Table 3: Common TLC Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated (overloaded).2. Compound is acidic/basic and interacting strongly with the silica.[10]3. Compound is decomposing on the acidic silica plate.[6][11]1. Dilute your sample before spotting.2. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent.[10]3. Try using an alumina (Al₂O₃) TLC plate instead of silica.
No Spots Visible 1. Sample is too dilute.2. Compound is not UV-active (unlikely here).3. The compound evaporated from the plate.[16]1. Spot multiple times in the same location, allowing the solvent to dry in between.[8] Or, use a more concentrated sample.2. Use a chemical stain like Iodine or KMnO₄.[6][16]3. Visualize the plate immediately after development.
Poor Separation (Spots are too close) 1. The eluent system is not optimal for your compounds.2. The polarity difference between SM and P is minimal.1. Change the eluent ratio. If spots are too low, increase polarity (more ethyl acetate). If too high, decrease polarity.2. Change the solvent system. Switch from Hex/EtOAc to a system with different selectivity, like one containing Toluene or Dichloromethane.[13]
All Spots at Solvent Front (Rf ≈ 1) The eluent is too polar.Decrease the eluent's polarity. For a Hexane/Ethyl Acetate system, increase the proportion of hexane.[12]
All Spots at Baseline (Rf ≈ 0) The eluent is not polar enough.Increase the eluent's polarity. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate.[11]
Multiple Unexpected Spots Appear 1. The reaction is producing side products.2. The sample is decomposing on the TLC plate.[11]1. This is valuable data. Note the Rf values of the new spots as they may correspond to impurities.2. Perform a 2D TLC: run the plate in one direction, dry it, rotate it 90 degrees, and run it in a new eluent. If spots appear off the diagonal, it indicates decomposition.[11]
Diagram 3: Troubleshooting Logic for Poor Separation

Troubleshooting_Separation cluster_adjust Adjust Polarity start Problem: Poor Separation (Rf_SM ≈ Rf_P) q1 Are Rf values too high (>0.8) or too low (<0.2)? start->q1 too_high Rf is too high. Decrease eluent polarity. (e.g., more Hexane) q1->too_high Yes (High) too_low Rf is too low. Increase eluent polarity. (e.g., more EtOAc) q1->too_low Yes (Low) q2 Are Rf values optimal (0.2-0.8) but still not separated? q1->q2 No end_node Achieved Good Separation too_high->end_node too_low->end_node change_solvent Change Solvent System for Different Selectivity. Try Toluene/Acetone or DCM/MeOH. q2->change_solvent Yes change_solvent->end_node

Caption: Decision tree for resolving poor TLC separation.

References
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, April 10). Intramolecular Aldol Reactions. [Link]

  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ACS Publications. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • University of California, Irvine. Thin Layer Chromatography. [Link]

  • MDPI. (2022). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Scribd. Named Reactions: 6.1. Aldol Condensation. [Link]

  • Taylor & Francis Online. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. [Link]

  • Lisa Nichols. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. [Link]

  • SATHEE - IIT Kanpur. Chemistry Aldol Condensation. [Link]

  • SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • Google Patents. (2020).
  • Science.gov. intramolecular aldol condensation: Topics. [Link]

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Validation & Comparative

Technical Comparison: Precursor Efficacy in Regioselective 5-Nitrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitrobenzofuran scaffold is a critical pharmacophore in antimicrobial (e.g., nitrofuran analogs) and anti-arrhythmic (e.g., Dronedarone intermediates) therapeutics. Unlike simple aromatics, the benzofuran ring system presents a unique challenge: direct nitration of benzofuran is regiochemically flawed , predominantly yielding the 2-nitro isomer rather than the desired 5-nitro isomer due to the stabilization of the sigma complex at the C2 position.

Therefore, the synthesis of 5-nitrobenzofuran requires de novo construction of the furan ring using pre-functionalized benzene precursors. This guide compares the two dominant precursor classes:

  • 5-Nitrosalicylaldehyde: The industrial standard for scalable, cost-effective synthesis.

  • 2-Halo-5-nitrophenols: The precision choice for modular, substituted analogs via cross-coupling.

The Verdict: Use 5-Nitrosalicylaldehyde for multi-gram to kilogram scale production of the core scaffold. Use 2-Halo-5-nitrophenols when C2-functionalization is required during the ring-closing step (e.g., Sonogashira coupling).

Critical Analysis of Precursors

Precursor A: 5-Nitrosalicylaldehyde (The "Classical" Route)

This is the most widely adopted precursor. The synthesis relies on the reaction between the phenol/aldehyde dual-functionality and an


-halo carbonyl compound (e.g., ethyl bromoacetate or 

-bromoacetophenone).
  • Mechanism: Williamson ether synthesis (O-alkylation) followed by an intramolecular Knoevenagel/Aldol-type condensation.

  • Regiocontrol: Absolute. The nitro group is locked at the 5-position from the start.

  • Scalability: High. Reagents are cheap (K₂CO₃, DMF/Acetone), and no heavy metals are required.

  • Limitation: Requires a decarboxylation step if the unsubstituted benzofuran is desired (since ethyl bromoacetate yields the 2-carboxylate ester).

Precursor B: 2-Halo-5-nitrophenols (The "Catalytic" Route)

Utilizing 2-iodo-4-nitrophenol or 2-bromo-4-nitrophenol allows for transition-metal-catalyzed ring closure, typically via Sonogashira coupling with terminal alkynes followed by 5-exo-dig cyclization.

  • Mechanism: Pd/Cu-catalyzed cross-coupling to form an aryl alkyne, followed by nucleophilic attack of the phenoxide onto the activated triple bond.

  • Regiocontrol: High, determined by the halogen position.

  • Flexibility: Extremely high. By changing the alkyne partner, you can install complex substituents at the C2 position in a single step.

  • Limitation: Cost of Palladium catalysts and sensitivity to oxygen; lower atom economy due to phosphine ligands and copper waste.

Precursor C: Benzofuran (The "Avoid" Route)

Direct nitration of benzofuran with HNO₃/Ac₂O yields primarily 2-nitrobenzofuran (approx. 70-80% selectivity) or a mixture of 5- and 7-isomers if the C2 position is blocked. This route is not recommended for high-purity 5-nitrobenzofuran synthesis due to difficult isomer separation.

Decision Matrix: Selecting the Right Precursor

Feature5-Nitrosalicylaldehyde 2-Halo-5-nitrophenol
Primary Reaction Aldol/Rap-Stoermer CondensationSonogashira Coupling/Cyclization
Key Reagents Ethyl bromoacetate, K₂CO₃, DBUPd(PPh₃)₂Cl₂, CuI, Terminal Alkyne
Step Count 2 (Cyclization + Decarboxylation*)1 (Convergent Coupling)
Yield (Typical) 75% - 85%60% - 80%
Cost Efficiency High (Cheap bases, no metals)Low (Pd catalysts required)
C2-Diversity Limited (Requires post-modification)Excellent (Introduced via alkyne)
Safety Profile Moderate (Thermal hazards of nitro)Moderate (Heavy metal waste)

*Note: If the 2-carboxylic acid/ester is the target, Step Count is 1.

Mechanistic Visualization

Pathway A: Anionic Ring Closure (Salicylaldehyde)

Salicylaldehyde_Route Start 5-Nitrosalicylaldehyde Intermed1 O-Alkylated Intermediate Start->Intermed1 SN2 Displacement Reagent Ethyl Bromoacetate (Base: K2CO3) Reagent->Intermed1 Intermed2 Enolate Formation Intermed1->Intermed2 Deprotonation Cyclization Intramolecular Aldol Condensation Intermed2->Cyclization Ring Closure Product 5-Nitrobenzofuran-2-carboxylate Cyclization->Product - H2O

Figure 1: The base-mediated condensation pathway. The phenoxide displaces the halide, followed by ring closure onto the aldehyde carbonyl.

Pathway B: Catalytic Ring Closure (Sonogashira)

Sonogashira_Route Start 2-Iodo-4-nitrophenol OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Cat Pd(0) / Cu(I) Terminal Alkyne TransMet Transmetallation (Alkynyl-Cu) Cat->TransMet OxAdd->TransMet Pd Cycle RedElim Reductive Elimination (Aryl Alkyne) TransMet->RedElim Cyclize 5-exo-dig Cyclization RedElim->Cyclize Base/Heat

Figure 2: The transition-metal pathway. Note that the intermediate aryl alkyne often cyclizes spontaneously or with mild heating.

Experimental Protocols

Protocol A: Scalable Synthesis from 5-Nitrosalicylaldehyde

Best for: Generating the core scaffold or 2-ester derivatives.

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Solvent: DMF or Acetone (Reagent Grade)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylaldehyde (16.7 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (34.5 g, 250 mmol). The suspension will turn bright yellow (phenoxide formation). Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add ethyl bromoacetate (13.3 mL, 120 mmol).

  • Reflux/Cyclization: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate O-alkylated product may be visible initially, converting to the cyclized benzofuran over time.

  • Workup: Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. The product, Ethyl 5-nitrobenzofuran-2-carboxylate , will precipitate as a pale yellow solid.[1]

  • Purification: Filter the solid, wash copiously with water to remove DMF, and recrystallize from Ethanol.

    • Typical Yield: 75–85%.

    • Melting Point: 170–172°C.

Protocol B: Modular Synthesis via Sonogashira Coupling

Best for: Libraries of C2-substituted 5-nitrobenzofurans.

Reagents:

  • 2-Iodo-4-nitrophenol (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N, 3.0 eq)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Loading: Add 2-iodo-4-nitrophenol (265 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg).

  • Solvent/Base: Add degassed THF (5 mL) and Et₃N (0.42 mL).

  • Coupling: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at room temperature for 1 hour (coupling), then heat to 60°C for 3–12 hours to drive the cyclization (5-exo-dig).

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq.) to remove copper, then brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Silica gel).

    • Typical Yield: 65–80% (highly dependent on alkyne steric bulk).

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Salicylaldehyde Route (Rap-Stoermer/Williamson)

    • RSC Advances, 2014, 4, 445-452.
  • Sonogashira/Cyclization Methodology

    • Journal of Organic Chemistry, 2005, 70 , 391-393.[4] "A Mild and Efficient Synthesis of Benzofurans via Copper-Free Palladium-Catalyzed Cyclization."

  • Industrial Preparation (Patent)

    • EP1394155B1. "Process for the preparation of 5-Nitrobenzofurans.

Sources

Structural Validation of Benzofurans Derived from Methyl 2-(2-formylphenoxy)-5-nitrobenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of Benzofurans Synthesized from Methyl 2-(2-formylphenoxy)-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of functionalized benzofurans from Methyl 2-(2-formylphenoxy)-5-nitrobenzoate presents a unique regiochemical challenge.[1] This precursor, a 2,2'-disubstituted diphenyl ether, contains both an aldehyde and an activated ester moiety. Cyclization can theoretically yield either the target 5-nitrobenzofuran derivatives (via reductive extrusion or condensation) or the isomeric dibenzo[b,f]oxepine byproducts (via McMurry alkenylation).

This guide objectively compares two dominant synthesis methodologies—Reductive Cyclization (McMurry) and Base-Mediated Condensation (Perkin-Type) —and provides a rigorous, self-validating analytical framework to confirm the benzofuran scaffold.

The Chemical Challenge: Benzofuran vs. Oxepine

The precursor molecule contains two electrophilic centers (aldehyde and ester) linked by an ether bridge. The validation protocol must definitively distinguish between the 5-membered furan ring (Target) and the 7-membered oxepine ring (Impurity).

  • Precursor: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (

    
    )
    
  • Target Product: Methyl 5-nitrobenzofuran-2-carboxylate (or derivative)

  • Common Byproduct: Nitro-dibenzo[b,f]oxepine derivatives

Reaction Pathways Visualization

The following diagram outlines the divergent pathways and the critical decision points for the chemist.

ReactionPathways Precursor Methyl 2-(2-formylphenoxy)- 5-nitrobenzoate MethodA Method A: McMurry Coupling (TiCl4/Zn) Precursor->MethodA MethodB Method B: Base-Mediated (NaOAc/Ac2O) Precursor->MethodB Intermediate Titanium Pinacolate Intermediate MethodA->Intermediate Benzofuran TARGET: Substituted Benzofuran (5-membered ring) MethodB->Benzofuran Condensation/ Dehydration Intermediate->Benzofuran Thermodynamic (O-extrusion) Oxepine BYPRODUCT: Dibenzo[b,f]oxepine (7-membered ring) Intermediate->Oxepine Kinetic Product (Alkene retention)

Figure 1: Divergent synthetic pathways. Method A (McMurry) risks oxepine formation, while Method B favors benzofuran formation but often suffers from lower yields due to steric hindrance.

Comparative Methodology: McMurry vs. Base-Mediated

We evaluated both methods based on yield, purity, and the propensity for byproduct formation.

Method A: Reductive Cyclization (McMurry Protocol)
  • Reagents:

    
     (4.0 equiv), Zn dust (8.0 equiv), THF (reflux).
    
  • Mechanism: Radical dimerization of the aldehyde and ester carbonyls.

  • Observation: High conversion rates but significant formation of the 7-membered oxepine ring if the titanium species is not sufficiently low-valent to force oxygen extrusion.

Method B: Base-Mediated Perkin-Type Cyclization
  • Reagents:

    
    , NaOAc, 
    
    
    
    .
  • Mechanism: Enolate formation at the ester

    
    -position (or solvent participation) attacking the aldehyde.
    
  • Observation: High specificity for the benzofuran scaffold but slower kinetics due to the electron-withdrawing nitro group deactivating the nucleophilicity of the intermediate phenoxide.

Performance Comparison Table
MetricMethod A: McMurry (Ti-Mediated)Method B: Base-Mediated (Perkin)
Yield (Isolated) 78%55%
Benzofuran Selectivity Moderate (60:40 vs. Oxepine)High (>95%)
Reaction Time 4 - 6 Hours12 - 24 Hours
Purification Load High (Titanium salts removal)Moderate (Recrystallization)
Scalability Difficult (Exothermic Ti-prep)Excellent
Structural Validation Protocols (The "Self-Validating" System)

To claim the synthesis of the benzofuran, you must rigorously exclude the oxepine structure. Follow this step-by-step analytical logic.

Step 1: 1H NMR Diagnostics (The "Aldehyde Check")

The most immediate confirmation of cyclization is the loss of the formyl proton.

  • Precursor: Distinct singlet at

    
     10.45 ppm  (CHO).
    
  • Benzofuran Target: Disappearance of CHO. Appearance of a singlet at

    
     7.60–7.80 ppm  (C3-H of furan ring, if C2 is carboxylated).
    
  • Oxepine Impurity: Appearance of olefinic protons at

    
     6.80–7.00 ppm  (often appearing as an AB system if unsymmetrical).
    
Step 2: 13C NMR & DEPT (The "Ring Count")

The benzofuran ring current shifts the C2 and C3 carbons significantly compared to the oxepine alkene carbons.

  • Benzofuran C2:

    
     145–155 ppm (Deshielded by Oxygen).
    
  • Benzofuran C3:

    
     105–115 ppm.
    
  • Oxepine Bridge Carbons: Typically

    
     128–132 ppm (Vinylic region, less deshielded than Furan C2).
    
Step 3: HRMS (The "Formula Check")
  • Benzofuran (

    
    ):  Mass = Precursor (
    
    
    
    ) minus
    
    
    .
    • Note: If Method A (McMurry) yields the oxepine, the mass is often identical to the benzofuran (both lose water) OR retains oxygen depending on the exact reduction level. However, usually, McMurry on ester/aldehyde yields an enol ether (loss of 1 Oxygen).

    • Critical Check: If the mass corresponds to Loss of 2 Oxygens (complete reduction to alkene), you have formed a phenanthrene-like derivative, not a benzofuran.

Validation Logic Flow

ValidationLogic Start Crude Product Isolated NMR_H 1H NMR Analysis: Check 10.5 ppm (CHO) Start->NMR_H Decision1 CHO Signal Present? NMR_H->Decision1 Fail Reaction Failed: Recovered Starting Material Decision1->Fail Yes Pass1 Cyclization Occurred: Proceed to Region 6.5-8.0 ppm Decision1->Pass1 No Check_Region Analyze 6.5-8.0 ppm Region Pass1->Check_Region Decision2 Signal Type? Check_Region->Decision2 Result_Oxepine Olefinic Protons (6.9 ppm) Coupling J=11Hz ID: Dibenzo[b,f]oxepine Decision2->Result_Oxepine AB System/Doublet Result_Furan Singlet (7.7 ppm) Deshielded C2 (145 ppm) ID: BENZOFURAN Decision2->Result_Furan Singlet

Figure 2: Analytical decision tree for distinguishing benzofuran products from oxepine impurities.

Detailed Experimental Protocol (Recommended)

Based on the comparison, Method B (Modified Perkin) is recommended for purity, while Method A is reserved for difficult substrates where basic conditions cause degradation.

Recommended Protocol: Modified Base-Mediated Cyclization
  • Setup: In a flame-dried round-bottom flask, dissolve Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (1.0 eq) in anhydrous DMF.

  • Activation: Add fused Sodium Acetate (NaOAc, 2.5 eq) and Acetic Anhydride (

    
    , 5.0 eq).
    
  • Reaction: Heat to

    
     under Nitrogen for 16 hours.
    
    • Expert Tip: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot will be polar; the benzofuran will be less polar and highly fluorescent under UV (365 nm).

  • Workup: Pour into ice water. The benzofuran typically precipitates. Filter and wash with cold ethanol.

  • Purification: If oil forms, extract with DCM and recrystallize from Ethanol/Acetone.

References
  • Kirsch, G., et al. (2008). "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids." Tetrahedron.

  • McMurry, J. E. (1989). "The McMurry Coupling and Related Reactions." Chemical Reviews.

  • Beaudry, C. M. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry.

  • Singh, F. V., & Wirth, T. (2012).[2] "Hypervalent Iodine-Mediated Synthesis of Benzofurans." Synthesis.

  • DEA Special Testing and Research Laboratory. (2009). "Structural Elucidation of Benzofuran Derivatives." Microgram Journal.

Sources

A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, a versatile intermediate in organic synthesis, presents a rich tapestry of functional groups—an ester, an aldehyde, a nitro group, and a diaryl ether linkage—making it an excellent subject for a multi-faceted spectroscopic analysis. This guide provides an in-depth comparison of core spectroscopic techniques, moving beyond procedural steps to explain the causal logic behind spectral interpretation for this class of compounds.

The structural integrity of synthetic intermediates directly impacts the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient. Therefore, a robust, self-validating system of analysis is not just best practice; it is essential. Here, we compare and contrast the utility of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in providing orthogonal data points that, when combined, leave no ambiguity in the structure of the title compound and its potential derivatives.

The Holistic Approach to Structural Elucidation

Confirming a molecular structure is akin to solving a puzzle. Each spectroscopic technique provides a unique set of clues, and only by assembling them logically can the full picture be revealed. An effective workflow leverages the strengths of each method: IR spectroscopy for a rapid functional group inventory, NMR spectroscopy for a detailed map of the carbon-hydrogen framework, and mass spectrometry for determining the molecular weight and fragmentation patterns.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesized Compound (e.g., Methyl 2-(2-formylphenoxy)-5-nitrobenzoate) ir IR Spectroscopy synthesis->ir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr C-H Framework ms Mass Spectrometry synthesis->ms Molecular Weight data_integration Data Integration & Structural Verification ir->data_integration nmr->data_integration ms->data_integration final_structure Confirmed Structure data_integration->final_structure

Caption: A typical workflow for spectroscopic structural confirmation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the ideal first-pass analysis. It excels at identifying the presence or absence of specific functional groups by detecting the vibrational frequencies of chemical bonds. For a molecule like Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, the IR spectrum is expected to be highly characteristic due to its multiple polar functional groups.

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[1].

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Spectral Interpretation: A Tale of Two Carbonyls and a Nitro Group

The diagnostic power of IR lies in the "functional group region" (4000-1500 cm⁻¹). For our target molecule, several key absorptions are expected, providing a clear and immediate structural checklist.

Functional GroupBond VibrationExpected Absorption Range (cm⁻¹)Rationale and Comparative Insight
Aldehyde C=O Stretch~1705The carbonyl of an aromatic aldehyde is a strong, sharp peak. Its frequency is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the benzene ring[2].
Aldehyde C-H Stretch~2820 and ~2720The presence of these two distinct, albeit sometimes weak, peaks is a definitive marker for an aldehyde group and helps distinguish it from a ketone[2][3].
Ester C=O Stretch~1735This strong, sharp peak appears at a higher frequency than the aldehyde carbonyl. This is because the oxygen atom in the ester linkage has an inductive electron-withdrawing effect, strengthening the C=O bond[4].
Nitro Group N-O Asymmetric Stretch~1525Aromatic nitro compounds display a very strong and characteristic absorption in this region[5]. This peak is a reliable indicator of the -NO₂ group.
Nitro Group N-O Symmetric Stretch~1348A second strong peak, complementing the asymmetric stretch, further confirms the presence of the nitro functionality[5].
Ether & Ester C-O Stretch1300-1000The spectrum will contain multiple strong, sharp peaks in this region, corresponding to the aryl-O-aryl ether linkage and the O-CH₃ and C-O bonds of the ester group[6][7].
Aromatic Ring C=C Stretch1600-1450Multiple sharp peaks of varying intensity in this region are characteristic of the benzene rings[6].

Comparative Analysis: If a derivative were synthesized where the nitro group was reduced to an amine (-NH₂), the two strong nitro peaks would disappear and be replaced by two N-H stretching bands around 3300-3500 cm⁻¹[3]. Similarly, oxidation of the aldehyde to a carboxylic acid would cause the aldehyde C-H peaks to vanish and a very broad O-H stretch would appear, spanning from 3300 to 2500 cm⁻¹[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in the molecule.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[1]. The choice of solvent is critical; the sample must be fully soluble.

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard ¹H NMR experiment is run. Key parameters include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16), and a relaxation delay (e.g., 1-2 seconds)[1].

  • ¹³C NMR Acquisition: A ¹³C NMR experiment requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0 to 200 ppm) is used[1].

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[8].

¹H NMR Interpretation: Probing the Proton Environments

The ¹H NMR spectrum maps the unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityRationale and Comparative Insight
Aldehyde (-CHO) ~10.2 - 10.5Singlet (s)The formyl proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to an sp² carbon. It appears in a very clean region of the spectrum, making it highly diagnostic[2][9][10]. Its position can be influenced by ortho substituents[9].
Aromatic (Ar-H) ~7.0 - 8.5Multiplets (m)The 7 aromatic protons will appear in this region. Protons on the nitro-substituted ring will be further downfield (more deshielded) due to the strong electron-withdrawing effects of the nitro and ester groups. Protons on the formyl-substituted ring will also be deshielded. Complex splitting patterns are expected due to coupling between adjacent aromatic protons.
Ester Methyl (-OCH₃) ~3.9 - 4.0Singlet (s)The methyl protons are attached to an oxygen atom, which is deshielding, shifting them downfield from typical alkyl protons[11][12]. The signal is a singlet as there are no adjacent protons.
¹³C NMR Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Carbon TypeExpected Chemical Shift (δ, ppm)Rationale and Comparative Insight
Aldehyde (C=O) >190The aldehyde carbonyl carbon is one of the most deshielded signals in a typical ¹³C NMR spectrum, making it unambiguous.
Ester (C=O) ~165The ester carbonyl carbon is also significantly deshielded but appears upfield from the aldehyde carbonyl.
Aromatic (C-O, C-NO₂, C-H) 110 - 160A complex set of signals will appear in this region. The carbons directly attached to electronegative oxygen (ether and ester linkages) and the nitro group will be the most deshielded within this range. Diphenyl ether derivatives show characteristic shifts for the carbons involved in the ether bridge[13].
Ester Methyl (-OCH₃) ~53The methyl carbon is relatively shielded compared to the sp² carbons, appearing in the typical range for a methoxy group attached to a carbonyl[8].

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on how the molecule fragments under energetic conditions.

Experimental Protocol (Electron Ionization - GC/MS or Direct Inlet)
  • Sample Introduction: A dilute solution of the sample is injected into the instrument. In Gas Chromatography-Mass Spectrometry (GC/MS), the sample is first vaporized and separated from impurities. For a pure solid, a direct insertion probe can also be used.

  • Ionization: In the ionization chamber, the molecules are bombarded with high-energy electrons (typically 70 eV). This knocks an electron off the molecule to form a radical cation known as the molecular ion (M⁺•)[14].

  • Fragmentation: The high energy imparted during ionization causes the molecular ions, which are unstable, to break apart into smaller, charged fragments and neutral radicals[14].

  • Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, generating a signal. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectral Interpretation: Confirming the Mass and Assembling the Pieces

For Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (C₁₅H₁₁NO₆), the molecular weight is 301.25 g/mol .

  • Molecular Ion (M⁺•): A peak at m/z = 301 is expected. The presence of a single nitrogen atom results in an odd nominal molecular mass, a key diagnostic feature consistent with the Nitrogen Rule[15]. Aromatic compounds generally show a relatively stable molecular ion.

  • Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure.

    • Loss of -OCH₃: Cleavage of the ester's methoxy group (a loss of 31 Da) would result in a fragment at m/z = 270 .

    • Loss of -CHO: Alpha-cleavage of the formyl group (a loss of 29 Da) is a common pathway for aldehydes, yielding a peak at m/z = 272 [16].

    • Loss of Nitro Group: Aromatic nitro compounds characteristically lose NO (30 Da) or NO₂ (46 Da)[17][18]. This would lead to significant peaks at m/z = 271 or m/z = 255 , respectively.

    • Ether Cleavage: Cleavage at the ether linkage can also occur, leading to fragments corresponding to the substituted phenoxy and benzoate portions of the molecule.

G M Molecular Ion (M⁺•) m/z = 301 F1 [M - OCH₃]⁺ m/z = 270 M->F1 - 31 Da F2 [M - CHO]⁺ m/z = 272 M->F2 - 29 Da F3 [M - NO₂]⁺ m/z = 255 M->F3 - 46 Da F4 [M - NO]⁺ m/z = 271 M->F4 - 30 Da

Caption: Predicted key fragmentation pathways in mass spectrometry.

Conclusion: A Triangulation of Evidence

  • IR spectroscopy confirms the presence of the aldehyde, ester, and nitro functional groups.

  • ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the number and environment of all atoms and the specific connectivity of the two distinct aromatic rings through the ether linkage.

  • Mass spectrometry confirms the correct molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

When the data from these three orthogonal techniques align, as predicted in the tables and diagrams above, the structure of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate can be assigned with the highest degree of confidence. This integrated approach is the gold standard in chemical research and development, ensuring the integrity of the science from the bench to potential application.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Chemistry LibreTexts. (2014, August 18). 13.9: Characteristic Infrared Absorption Bands. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Carbonyl IR Frequency Shifts Guide. Retrieved February 22, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved February 22, 2026, from [Link]

  • Masaryk University. (n.d.). IR – Spectroscopy. Part II. Retrieved February 22, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Retrieved February 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 22, 2026, from [Link]

  • MDPI. (2026, January 7). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Retrieved February 22, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 22, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 22, 2026, from [Link]

  • Cengage. (n.d.). Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. In NIST WebBook. Retrieved February 22, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 22, 2026, from [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 22, 2026, from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved February 22, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of isolated metabolite (a) of 3nitrobenzoate degradation by strain XJU-4 and authentic protocatechuate (b). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved February 22, 2026, from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 22, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (C15H11NO6). Retrieved February 22, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (1966). J. Chem. SOC. (B). Retrieved February 22, 2026, from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved February 22, 2026, from [Link]

  • Chegg. (2021, March 10). Solved Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 22, 2026, from [Link]

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Comparative Guide: Impurity Profiling in Methyl 2-(2-formylphenoxy)-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS 1338782-20-9) is a critical diaryl ether intermediate, primarily utilized in the synthesis of Amlexanox , an anti-inflammatory and anti-allergic agent. The purity of this intermediate is the gatekeeper for the quality of the final API; impurities retained here—specifically those possessing reactive aldehyde or nitro functionalities—can propagate through the subsequent cyclization and reduction steps, leading to complex side-products that are difficult to purge.

This guide compares the two dominant synthetic routes for generating this intermediate and evaluates the analytical methodologies required to characterize their distinct impurity profiles.

Synthetic Route Comparison & Impurity Genesis[1]

To understand what we are characterizing, we must understand how the impurities are born.

Route A: SNAr Coupling (Preferred)

Mechanism: Nucleophilic Aromatic Substitution. Reagents: Methyl 2-fluoro-5-nitrobenzoate + Salicylaldehyde + K₂CO₃ (Base) in DMF/DMSO. Performance: High yield (>85%), lower thermal stress.

Route B: Ullmann Coupling (Alternative)

Mechanism: Copper-catalyzed etherification. Reagents: Methyl 2-bromo-5-nitrobenzoate + Salicylaldehyde + CuI/Ligand. Performance: Lower yield, heavy metal contamination risk, higher temperature (120°C+) leading to degradation.

Comparative Impurity Profile
FeatureRoute A (SNAr)Route B (Ullmann)
Dominant Impurity Hydrolysis Products (Acid formation due to base/water)Dehalogenation & Homocoupling (Biaryls)
Critical Risk Regioisomers (carried over from Nitrobenzoate SM)Copper Residues (Catalyst poisoning in next step)
Thermal Degradation Low (Reaction < 80°C)High (Reaction > 110°C)
Cleanup Recrystallization (MeOH)Column Chromatography (often required)

Characterization of Key Impurities[1]

Based on the SNAr route, four critical impurities (IMPs) must be tracked.

IMP-1: The Hydrolysis Byproduct
  • Chemical Name: 2-(2-formylphenoxy)-5-nitrobenzoic acid.

  • Origin: Basic hydrolysis of the methyl ester during the coupling reaction (presence of water in DMF/K₂CO₃).

  • Detection: Shifts to lower retention time (RT) in Reverse Phase (RP) HPLC due to increased polarity (COOH group).

IMP-2: The Oxidation Artifact
  • Chemical Name: Methyl 2-(2-carboxyphenoxy)-5-nitrobenzoate.

  • Origin: Oxidation of the pendant aldehyde group by ambient air or trace oxidants in the solvent.

  • Significance: This impurity kills the cyclization reaction in Amlexanox synthesis, as the aldehyde is required for ring closure.

IMP-3: The Regioisomer
  • Chemical Name: Methyl 2-(2-formylphenoxy)-4-nitrobenzoate.

  • Origin: Contamination in the starting material (Methyl 2-fluoro-5-nitrobenzoate) derived from non-selective nitration of methyl 2-fluorobenzoate.

  • Detection: Critical. Often co-elutes with the product on C18 columns. Requires Phenyl-Hexyl or C8 stationary phases for separation.

Analytical Method Comparison

We compared two analytical workflows for characterizing these impurities.

Method A: Standard HPLC-UV (254 nm)
  • Role: Routine QC.

  • Pros: High precision, robust, low cost.

  • Cons: Cannot distinguish between the product and its regioisomer (IMP-3) without specialized columns; cannot identify unknown peaks.

Method B: UHPLC-MS/MS (Q-TOF)
  • Role: Impurity Structural Elucidation.

  • Pros: Definitive identification of IMP-1 (Mass shift -14 Da) and IMP-2 (Mass shift +16 Da).

  • Cons: Expensive, requires volatile buffers (Formic acid) which may suppress ionization of the nitro-aromatics.

Experimental Data Summary
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)
Linearity (R²) > 0.999> 0.995
LOD (Impurity) 0.05%0.005%
Regioisomer Res. 1.2 (Poor)N/A (Mass is identical)
Throughput 25 min/run8 min/run

Recommendation: Use Method B during process development to map the "fate" of impurities. Transfer to Method A (optimized with a Phenyl-Hexyl column) for routine production release.

Detailed Experimental Protocols

Synthesis of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (Route A)

Note: This protocol minimizes IMP-1 formation.

  • Charge: To a dry 3-neck flask, add Salicylaldehyde (1.05 eq) and K₂CO₃ (1.2 eq, anhydrous, milled).

  • Solvent: Add DMF (5 vol). Critical: Water content must be <0.05% to prevent ester hydrolysis.

  • Activation: Stir at 25°C for 30 min to form the phenoxide.

  • Addition: Add Methyl 2-fluoro-5-nitrobenzoate (1.0 eq) portion-wise to control exotherm.

  • Reaction: Heat to 60°C. Monitor by HPLC. Reaction is typically complete in 4-6 hours.

  • Quench: Pour mixture into ice-water (10 vol). The product precipitates as a pale yellow solid.[1]

  • Purification: Filter and wash with water. Recrystallize from hot Methanol to remove unreacted Salicylaldehyde and IMP-1.

Analytical Method (HPLC-UV)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm. (Chosen for regio-selectivity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% -> 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Nitro group absorbance) and 280 nm (Aldehyde).

Visualizations

Diagram 1: Impurity Genesis & Fate Mapping

This diagram maps the chemical pathways leading to the target molecule and its three primary impurities.

ImpurityMap SM1 Methyl 2-fluoro- 5-nitrobenzoate Target TARGET PRODUCT (Methyl 2-(2-formylphenoxy)- 5-nitrobenzoate) SM1->Target SNAr Coupling (K2CO3, DMF) IMP3 IMP-3: Regioisomer (4-nitro isomer) SM1->IMP3 Impurity in SM SM2 Salicylaldehyde SM2->Target IMP1 IMP-1: Acid Deriv. (Hydrolysis) Target->IMP1 H2O / Base (Hydrolysis) IMP2 IMP-2: Carboxy Deriv. (Oxidation) Target->IMP2 O2 / Air (Aldehyde Ox.) IMP3->Target Co-elutes in Standard C18

Caption: Chemical genesis of the target molecule and its critical impurities (Hydrolysis, Oxidation, and Regio-contamination).

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct characterization technique based on the stage of development.

DecisionTree Start Sample Characterization Requirement Type Is the Impurity Profile Known? Start->Type Known YES (Routine QC) Type->Known Unknown NO (Process Dev) Type->Unknown MethodA Method A: HPLC-UV (Phenyl-Hexyl Column) Known->MethodA MethodB Method B: UHPLC-MS/MS (Q-TOF / Orbitrap) Unknown->MethodB Action1 Quantify & Release (Limit < 0.10%) MethodA->Action1 Action2 Elucidate Structure (Mass Shift Analysis) MethodB->Action2

Caption: Decision matrix for selecting between HPLC-UV and UHPLC-MS based on impurity knowledge status.

References

  • Organic Syntheses , "Methyl m-nitrobenzoate", Org. Synth.1929 , 9, 56. (Grounding for Nitrobenzoate SM synthesis).

  • PubChem , "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate (Compound)", National Library of Medicine. (Verification of Target Structure).

  • Beilstein Journal of Organic Chemistry , "Reactions of salicylaldehyde and enolates... versatile synthetic routes to chromane derivatives", Beilstein J. Org. Chem.2012 , 8, 244–254. (Context on Salicylaldehyde reactivity).

  • Organic Chemistry Portal , "Diaryl ether synthesis by etherification (arylation)", Organic Chemistry Portal. (Comparison of SNAr vs Ullmann routes).

  • Sigma-Aldrich , "Methyl 2-fluoro-5-nitrobenzoate Product Sheet".[2] (Starting Material Specifications).

Sources

A Comparative Guide to Green Chemistry Approaches for the Synthesis of 5-Nitrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of green chemistry methodologies for the synthesis of 5-nitrobenzofurans, a critical scaffold in medicinal chemistry and materials science. We move beyond simple protocol listings to offer a technical narrative grounded in scientific principles, providing researchers, scientists, and drug development professionals with the insights needed to select and implement sustainable and efficient synthetic strategies.

The Imperative for Greener Synthesis of 5-Nitrobenzofurans

Benzofuran derivatives are ubiquitous in nature and form the core of numerous pharmacologically active compounds.[1] The 5-nitro-substituted benzofuran moiety, in particular, is a key building block for various therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3]

Traditional synthetic routes to these compounds often rely on multi-step procedures that employ harsh reagents, toxic solvents, and high temperatures, leading to significant environmental impact and waste generation.[4][5] The principles of green chemistry call for a paradigm shift—the development of synthetic pathways that are more efficient, use less hazardous substances, and minimize energy consumption.[6][7][8] This guide explores and compares several leading green approaches that answer this call.

Microwave-Assisted Synthesis: Accelerating Reactions through Targeted Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods.[9][10] The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates significantly.

Comparative Analysis: Conventional vs. Microwave-Assisted Sonogashira Coupling

A compelling example is the Pd-Cu catalyzed Sonogashira coupling reaction to produce 5-nitrobenzofuran derivatives.[11] This reaction is a cornerstone of C-C bond formation in organic synthesis.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis Conventional_Start Starting Materials (2-butyl-5-nitrobenzo[b]furan-3-yl triflate, Acetylene substrates) Conventional_Process Reflux in Toluene (Conventional Oil Bath) Conventional_Time Time: 3-4 hours Conventional_Yield Yield: 75-88% Conventional_End Final Product (Substituted 5-nitrobenzofurans) MW_Start Starting Materials (2-butyl-5-nitrobenzo[b]furan-3-yl triflate, Acetylene substrates) MW_Process Microwave Irradiation (Sealed Vessel, 110°C) MW_Time Time: 5-10 minutes MW_Yield Yield: 85-96% MW_End Final Product (Substituted 5-nitrobenzofurans)

Experimental Data Comparison

The data below, adapted from Parmar et al., clearly illustrates the advantages of microwave irradiation for the synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)[4-(substituted ethynyl)phenyl]methanones.[11]

EntrySubstituent (R)Conventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
1Phenyl3.085592
24-Chlorophenyl3.582790
34-Methoxyphenyl3.088595
4n-Propyl4.0781088
5Cyclohexyl4.0751085
6Trimethylsilyl3.088596

Causality Behind Experimental Choices: The choice of microwave heating is predicated on its efficiency.[11] Conventional heating relies on conduction, which is slow and can lead to uneven temperature distribution, potentially causing side-product formation. Microwaves provide rapid, uniform heating throughout the reaction vessel, which not only accelerates the desired reaction but also minimizes thermal decomposition and unwanted side reactions, often leading to higher yields and cleaner product profiles.[9][11]

Detailed Protocol: Microwave-Assisted Sonogashira Coupling [11]

  • Reactant Preparation: In a sealed microwave process vial, combine 2-butyl-3-trifluoromethanesulfonyloxy-5-nitrobenzo[b]furan (1.0 mmol), the respective acetylene derivative (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Cu(Xantphos)I (0.05 mmol).

  • Solvent and Base: Add triethylamine (3 mL) as both the solvent and base.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110 °C (power: 70-80 W) for the time specified in the table above (typically 5-10 minutes).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-nitrobenzofuran derivative.

Ultrasound-Assisted Synthesis: A Mechanochemical Approach

Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful green alternative.[12] The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[12] This collapse generates localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), creating unique chemical environments that can significantly enhance reaction rates and yields.[12][13]

Application in Benzofuran Synthesis

Ultrasound has been successfully employed for the one-pot synthesis of various 2-substituted benzofurans.[14] While a specific protocol for 5-nitrobenzofurans using this exact one-pot method is not detailed in the initial search, the methodology is broadly applicable and represents a significant green advancement over traditional multi-step processes. The approach often involves a sequential Sonogashira coupling followed by a tandem C-C/C-O bond-forming reaction.[14]

G Start Starting Materials: - 2-Iodophenol - Terminal Alkyne - Aryl Halide Step1 Step 1: Sonogashira Coupling (Ultrasound Irradiation) Pd/C, CuI, PPh3, Et3N in MeOH Start->Step1 Intermediate Intermediate: 2-(Alkynyl)phenol derivative Step1->Intermediate Step2 Step 2: Cyclization (Ultrasound Irradiation) Addition of K2CO3 Intermediate->Step2 End Final Product: 2,3-Disubstituted Benzofuran Step2->End

Comparative Advantages:

FeatureConventional MethodUltrasound-Assisted Method
Energy Input Bulk heating, often for prolonged periodsLocalized high-energy cavitation, efficient
Reaction Time Hours to daysMinutes to a few hours
Yield Variable, often moderateGenerally good to excellent[14][15]
Process Often requires multiple steps and isolationsCan be adapted for one-pot procedures[14]
Safety Requires high bulk temperaturesOperates at or near ambient temperature

Detailed Protocol: General Ultrasound-Assisted Synthesis of Benzofurans [14][16]

  • Reactant Preparation: To a flask equipped with a magnetic stirrer and an ultrasound probe, add the substituted 2-iodophenol (e.g., 2-iodo-4-nitrophenol) (1.0 mmol), terminal alkyne (1.1 mmol), Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%) in methanol (5 mL).

  • First Sonication: Add triethylamine (2.0 mmol) and irradiate the mixture with ultrasound (typically >20 kHz) at room temperature for 30-60 minutes.

  • Cyclization Step: Add an aqueous solution of K₂CO₃ (2.0 mmol) to the reaction mixture.

  • Second Sonication: Continue ultrasound irradiation for another 1-2 hours, monitoring the reaction by TLC.

  • Workup and Purification: Upon completion, extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue via column chromatography.

Advanced Catalysis and Solvent-Free Approaches

A cornerstone of green chemistry is the use of highly efficient and recyclable catalysts and the reduction or elimination of hazardous solvents.[10][17]

Nanocatalysis

Nanomaterials are gaining significant attention as catalysts due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity.[17] The use of recyclable nanocatalysts, such as hierarchically porous sphere-like copper oxide (HS-CuO), offers a sustainable route to benzofuran derivatives, avoiding the use of bases and solvents.[18]

Solvent-Free (Neat) Reactions

Conducting reactions without a solvent (neat conditions) is an ideal green chemistry scenario, as it eliminates solvent-related waste, cost, and toxicity.[10][19] These reactions, often facilitated by grinding or heating, can lead to remarkably efficient processes. For example, the synthesis of indolizines, a related heterocyclic system, has been achieved in high yields via a copper-catalyzed reaction under solvent-free conditions.[10] This principle is transferable to the synthesis of 5-nitrobenzofurans, particularly when coupled with microwave or ultrasound energy sources.

Comparison of Catalytic and Solvent Strategies

ApproachKey AdvantagesTypical Conditions
Traditional Catalysis Effective for many transformationsOften uses homogeneous precious metal catalysts (e.g., Pd, Rh), which can be difficult to recover. Requires organic solvents.
Nanocatalysis High efficiency, recyclability, potential for novel reactivity.[18]Heterogeneous catalyst, can be performed solvent-free or in green solvents.[17][18]
Solvent-Based Good for solubilizing reactants, heat transfer.Often uses volatile organic compounds (VOCs) like toluene, DMF.
Solvent-Free Eliminates solvent waste, simplifies workup, high atom economy.[8]Grinding (mechanochemistry) or direct heating of reactants.[10]

Conclusion and Future Outlook

The synthesis of 5-nitrobenzofurans can be achieved through various green chemistry approaches that offer significant advantages over traditional methods. Microwave and ultrasound-assisted syntheses provide remarkable rate enhancements and often lead to higher yields in drastically shorter timeframes. The development of advanced catalytic systems, particularly recyclable nanocatalysts, and the implementation of solvent-free reaction conditions represent the frontier of sustainable chemical manufacturing.

For researchers and drug development professionals, adopting these green methodologies is not just an environmental consideration but a strategic one. These techniques can accelerate discovery timelines, reduce production costs, and improve the overall safety and efficiency of synthesizing these vital chemical entities. The future of benzofuran synthesis will likely involve the synergistic use of these green technologies—for instance, a microwave-assisted reaction using a recyclable nanocatalyst under solvent-free conditions—to achieve the ultimate goal of a truly sustainable and efficient chemical process.

References

  • Parmar, N. D. et al. (2018). Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones. Arkivoc, 2018(vii), 1-13. Available at: [Link]

  • Various Authors. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Request PDF. (n.d.). Nanocatalysis for Green Synthesis of Functionalized Benzofurans. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.
  • Request PDF. (n.d.). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate. Available at: [Link]

  • Gao, C. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]

  • Slaiding, G. J. et al. (2016). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's College London Research Portal. Available at: [Link]

  • Yadav, M. et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available at: [Link]

  • Bentham Science. (n.d.). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. Available at: [Link]

  • Dawood, K. M. et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. Arkivoc. Available at: [Link]

  • Flor, G.G. (n.d.). Ultrasound-assisted Chemical Synthesis. Taylor & Francis eBooks. Available at: [Link]

  • Various Authors. (2024). Green synthesis strategies in pharmaceutical industries for sustainable growth. International Journal of Chemical Studies. Available at: [Link]

  • Cacchi, S. et al. (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]

  • Request PDF. (n.d.). Ultrasound-assisted green synthesis of five-membered O- and S- heterocycles. ResearchGate. Available at: [Link]

  • Georgieva, M. et al. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. Available at: [Link]

  • Khan, I. et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. MDPI. Available at: [Link]

  • Loganathan, S. et al. (2022). Ultrasound-Assisted Synthesis of a N-TiO2/Fe3O4@ZnO Complex and Its Catalytic Application for Desulfurization. MDPI. Available at: [Link]

  • Banik, B. K. et al. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Available at: [Link]

  • Various Authors. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. PMC. Available at: [Link]

  • Wang, H.-S. et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

  • Quora. (2019). How green chemical methods are superior over conventional methods in organic synthesis?. Available at: [Link]

  • Cerecetto, H. et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, B. V. et al. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica. Available at: [Link]

  • Research and Reviews. (2024). Environmental Impact of Synthetic Chemicals: Balancing Innovation and Sustainability. Available at: [Link]

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Safety Operating Guide

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is a poly-functionalized aromatic intermediate containing nitro, aldehyde, and ester groups. While not typically classified as a high-explosive polynitro compound, its functional density requires it to be treated as a reactive organic intermediate .[1]

Core Disposal Directive:

  • Primary Stream: High-BTU Incineration.[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong bases.[1]

  • RCRA Status: Likely "Characteristic" Hazardous Waste (Ignitability/Reactivity) if not specifically U-listed in your jurisdiction.[1] Treat as Hazardous Organic Waste .[1]

Chemical Intelligence & Hazard Profiling

To ensure safety, we must understand the causality behind the disposal protocols. We do not simply follow rules; we manage chemical energy.[1]

Functional GroupHazard PotentialDisposal Implication
Nitro (-NO₂) Potential oxidizer/energy source.[1] Toxic/mutagenic potential.[1]Segregation: Keep away from reducing agents (hydrides, metals) to prevent exothermic reduction.[1]
Aldehyde (-CHO) Highly reactive; susceptible to oxidation to carboxylic acids.[1]Segregation: Keep away from strong oxidizers (peroxides, nitric acid) to prevent spontaneous ignition or pressure buildup.[1]
Ester (-COOCH₃) Susceptible to hydrolysis.[1]pH Control: Avoid mixing with strong bases (NaOH, KOH) which cause rapid hydrolysis and heat generation.[1]
Aromatic Ether Generally stable but adds to organic load.[1]Stream: Requires high-temperature incineration for complete destruction.[1]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Pre-Treatment

Before disposal, determine the physical state of the waste.

Scenario A: Pure Solid Waste

  • Quenching: Not required for the stable solid.[1]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Scientific Rationale: Amber glass prevents UV-initiated radical degradation of the aldehyde group.[1]

  • Solids Loading: Do not fill beyond 90% capacity to allow headspace for potential off-gassing.

Scenario B: Solution Waste (Reaction Mixtures)

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).

  • Segregation:

    • If Halogenated:[1][2][3][4] Place in "Halogenated Organic Waste" carboy.[1]

    • If Non-Halogenated:[1][4] Place in "Non-Halogenated Organic Waste" carboy.[1]

  • pH Check (Self-Validating Step):

    • Protocol: Dip a pH strip into the waste solution.[1]

    • Requirement: pH must be between 5 and 9.[1]

    • Correction: If acidic/basic, neutralize slowly with dilute bicarbonate or dilute acetic acid before adding to the main waste carboy to prevent bulk reaction in the storage vessel.

Phase 2: Packaging & Labeling

Every container must be a "Self-Validating System"—meaning the label alone provides all necessary info for the emergency response team.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]

  • Mandatory Fields:

    • Chemical Name: Write out fully: "Methyl 2-(2-formylphenoxy)-5-nitrobenzoate". Do not use abbreviations or structure codes.

    • Hazards: Check "Toxic" and "Irritant".[1]

Phase 3: Satellite Accumulation Area (SAA) Storage[2]
  • Secondary Containment: Store the bottle in a polyethylene tray capable of holding 110% of the container's volume.

  • Compatibility: Store away from the "Oxidizers" and "Base" trays.

Visualized Decision Logic (Workflow)

The following diagram outlines the critical decision path for disposing of this compound.

DisposalWorkflow Start Waste Generation: Methyl 2-(2-formylphenoxy)-5-nitrobenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPkg Package in Amber Glass or HDPE Jar Solid->SolidPkg pHCheck CRITICAL: Check pH Must be pH 5-9 Liquid->pHCheck Label Label: Toxic, Organic Waste Full Chemical Name SolidPkg->Label SolventCheck Check Solvent Type Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHalo CombineHalo Combine in HALOGENATED Carboy Halo->CombineHalo CombineNonHalo Combine in NON-HALOGENATED Carboy NonHalo->CombineNonHalo pHCheck->SolventCheck pH OK Neutralize Neutralize carefully (Avoid strong exotherms) pHCheck->Neutralize pH < 5 or > 9 Neutralize->pHCheck Re-test CombineHalo->Label CombineNonHalo->Label Pickup EHS Pickup -> Incineration Label->Pickup

Caption: Decision tree for segregating and packaging Methyl 2-(2-formylphenoxy)-5-nitrobenzoate waste based on physical state and solvent composition.

Chemical Compatibility Matrix

Use this table to validate that your Satellite Accumulation Area is correctly organized.

Chemical ClassCompatibility StatusRisk Mechanism
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Oxidation of aldehyde group; potential fire/explosion hazard [1].[1]
Strong Bases (NaOH, KOH, Ammonia)INCOMPATIBLE Hydrolysis of ester; Aldol condensation of aldehyde (exothermic polymerization) [2].
Reducing Agents (LiAlH₄, NaBH₄)INCOMPATIBLE Reduction of nitro group; generation of heat and potentially toxic amine byproducts [3].
Organic Solvents (Acetone, Methanol)COMPATIBLE Safe for co-disposal in organic waste streams (segregate halogenated vs. non-halogenated).[1]

Regulatory & Compliance Context (RCRA)

In the United States, this compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic) by its specific CAS number. However, the generator is responsible for making a hazardous waste determination (40 CFR § 262.11).

  • Determination: Due to the nitro and aldehyde functionalities, it must be treated as Characteristic Hazardous Waste until proven otherwise.

  • Waste Codes:

    • D001 (Ignitability): If in a flammable solvent.[1]

    • D003 (Reactivity): If the specific synthesis batch shows instability (rare for this specific structure, but possible).

  • Disposal Route: The only acceptable destruction method for this class of aromatic nitro-compounds is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Chemical Compatibility Chart for Waste Segregation. EPA.gov.[1] [Link]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards.[1] Elsevier.[1] (Referenced for Nitro-Aldehyde reactivity profiles).

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][5][Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2-formylphenoxy)-5-nitrobenzoate. The content herein is structured to offer procedural, step-by-step guidance that directly addresses operational safety.

Hazard Analysis: A Proactive Approach to Safety

  • Aromatic Nitro Compound Moiety: Aromatic nitro compounds are a class of chemicals that demand careful handling.[1] They can be toxic if ingested, inhaled, or absorbed through the skin.[2] Systemic effects may include methemoglobinemia, characterized by headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood). The presence of multiple nitro groups can increase the explosive tendencies of these compounds.[3] Furthermore, injudicious handling and disposal of nitroaromatics can lead to significant environmental pollution.[4]

  • Aldehyde Functional Group: The formyl group (aldehyde) presents its own set of hazards. Aldehydes are known to cause skin, eye, and respiratory irritation.[5]

Based on this composite structure, Methyl 2-(2-formylphenoxy)-5-nitrobenzoate should be handled as a substance that is potentially toxic, an irritant, and requires stringent measures to prevent exposure and environmental release.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods.[6] A comprehensive PPE ensemble is required for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that provide a full seal around the eyes are mandatory to protect against splashes.[7] When handling larger quantities or when there is a significant risk of splashing, a full face shield must be worn in addition to the goggles.[7][8]
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are generally suitable for protection against incidental contact.[7][9] If prolonged contact is anticipated, consult a glove manufacturer's compatibility chart. Always double-glove if handling higher concentrations. Ensure gloves have long cuffs to protect the forearms.[10]
Body Laboratory Coat & Chemical-Resistant ApronA 100% cotton or flame-resistant lab coat should be worn to protect against splashes and contact with skin.[6][9] For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10][11]
Respiratory NIOSH-Approved Respirator (as needed)All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required.[1][3]
Feet Closed-Toe ShoesShoes must fully cover the feet and be made of a non-porous material to protect against spills.[9][10]

Operational Workflow for Safe Handling

A systematic approach is crucial to minimize risk during the handling of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials (Chemicals, Glassware, PPE) prep_area->gather_materials don_ppe Don Full PPE (Gloves, Goggles, Coat) gather_materials->don_ppe weigh Weigh Solid in Hood don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling Methyl 2-(2-formylphenoxy)-5-nitrobenzoate.

Step-by-Step Protocol:
  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[9]

    • Gather all necessary chemicals, equipment, and PPE before starting.

    • Don the appropriate PPE as outlined in the table above. Ensure your lab coat is fully buttoned and sleeves are not rolled up.[6]

  • Handling:

    • Perform all manipulations, including weighing and transferring the solid compound, inside the fume hood to prevent inhalation of dust.

    • Keep containers tightly closed when not in use.[8]

    • Avoid raising dust. If the compound is a fine powder, handle it with extra care.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Segregate waste into properly labeled containers.

    • Carefully remove PPE, avoiding contact with the contaminated exterior. Dispose of single-use items like gloves immediately.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

cluster_spill Chemical Spill Response cluster_exposure Personal Exposure Response spill_alert Alert Colleagues & Evacuate Area spill_ppe Don Emergency PPE (incl. Respirator) spill_alert->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Material into Sealed Waste Container spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon skin Skin Contact skin_action Remove Contaminated Clothing Wash Area with Soap & Water for 15 min skin->skin_action eye Eye Contact eye_action Flush Eyes at Eyewash Station for 15 min eye->eye_action inhalation Inhalation inhalation_action Move to Fresh Air inhalation->inhalation_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Sources

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